molecular formula C8H14N2O2 B2516810 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione CAS No. 1488955-33-4

1-Ethyl-3-methyl-1,4-diazepane-2,5-dione

Cat. No.: B2516810
CAS No.: 1488955-33-4
M. Wt: 170.212
InChI Key: HWOQAAJAZLMDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-methyl-1,4-diazepane-2,5-dione is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.212. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-methyl-1,4-diazepane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-3-10-5-4-7(11)9-6(2)8(10)12/h6H,3-5H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOQAAJAZLMDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=O)NC(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

solubility profile of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione in organic solvents

[1]

Executive Summary & Compound Identity

1-Ethyl-3-methyl-1,4-diazepane-2,5-dione is a specialized heterocyclic building block characterized by a 7-membered diazepane ring containing two amide functionalities (dione) at positions 2 and 5.[1][2][3][4] Structurally, it functions as a constrained dipeptide mimetic (homo-diketopiperazine), offering rigid spatial orientation for pharmacophores.

  • CAS Number: 1488955-33-4[1][2][5]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 170.21 g/mol [1]

  • Physical State: Typically a white to off-white crystalline solid.[1]

  • Primary Application: Intermediate for benzodiazepine analogues and constrained peptide synthesis.[1]

Physicochemical Basis of Solubility

The solubility behavior of this compound is governed by the competition between its polar amide backbone and its hydrophobic alkyl substituents (ethyl and methyl groups).

Structural Drivers[1]
  • Dione Core (Polar): The two amide groups (lactams) create significant dipole moments and potential for intermolecular hydrogen bonding. This typically leads to high crystal lattice energy, reducing solubility in non-polar solvents.

  • Alkyl Substituents (Hydrophobic): The

    
    -ethyl and 
    
    
    -methyl groups disrupt the symmetry and packing efficiency compared to the unsubstituted parent diazepane, generally enhancing solubility in organic solvents like dichloromethane (DCM) and ethanol relative to the bare scaffold.
  • Ring Conformation: The 7-membered ring adopts a twisted boat or chair conformation, which prevents the planar stacking seen in aromatic heterocycles, aiding dissolution in flexible polar solvents.

Graphviz Analysis: Solubility Interaction Map

SolubilityMechanismCompound1-Ethyl-3-methyl-1,4-diazepane-2,5-dioneAmideAmide Groups (C=O, N-H)[H-Bond Donor/Acceptor]Compound->AmideContainsAlkylEthyl/Methyl Groups[Hydrophobic/Lipophilic]Compound->AlkylContainsDMSODMSO / DMF(High Solubility)Amide->DMSODipole-DipoleInteractionsWaterWater(Low/Moderate Solubility)Amide->WaterH-Bonding(Limited by Lattice Energy)DCMDCM / Chloroform(Moderate-High Solubility)Alkyl->DCMVan der WaalsForcesHexaneHexanes / Heptane(Insoluble)Alkyl->HexaneInsufficientInteraction

Caption: Mechanistic breakdown of functional group interactions driving solvent compatibility.

Solubility Profile by Solvent Class

The following data categorizes solvents based on their efficiency for dissolving 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione at 25°C.

Solvent ClassRepresentative SolventsSolubility RatingPrimary Utility
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Stock solutions, reaction media (alkylation/acylation).
Chlorinated Dichloromethane (DCM), ChloroformGood (10–50 mg/mL)Extraction, chromatography, reaction solvent.
Alcohols Methanol, EthanolModerate (1–10 mg/mL)Recrystallization, co-solvent. Solubility increases significantly with heat.
Nitriles AcetonitrileModerate (5–20 mg/mL)HPLC mobile phase, reaction solvent.
Ethers THF, 1,4-DioxaneLow-Moderate Reaction solvent (often requires heating).
Aqueous Water, PBS (pH 7.4)Low (<1 mg/mL*)Biological assays (requires co-solvent like DMSO).
Hydrocarbons Hexanes, Heptane, TolueneInsoluble Anti-solvent for precipitation/crystallization.

*Note: Aqueous solubility is limited by the rigid lactam structure.[1] Formulation for biological assays typically requires 1-5% DMSO.[1]

Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution

Objective: Create a stable stock for screening or reaction aliquots. Reagents: 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione (MW: 170.21), Anhydrous DMSO.[1]

  • Weighing: Accurately weigh 17.0 mg of the compound into a 2 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular sieve dried).

  • Dissolution: Vortex for 30 seconds. If solid persists, sonicate at 40 kHz for 2 minutes. The solution should be clear and colorless.

  • Validation: Visually inspect for Tyndall effect (scattering of light by undissolved particles) using a laser pointer.

  • Storage: Store at -20°C. Stable for >6 months if protected from moisture (hygroscopic solvent).

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Objective: Determine exact solubility in a specific organic solvent (e.g., for process scale-up).

  • Excess Addition: Add excess solid (~50 mg) to 1 mL of the target solvent in a crimp-sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours (thermomixer or orbital shaker).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated with solvent to prevent loss).

  • Quantification: Dilute the filtrate 100-fold with Acetonitrile/Water (50:50) and analyze via HPLC-UV (210 nm) against a standard curve prepared from the DMSO stock.

Graphviz Workflow: Dissolution & Handling Strategy

DissolutionProtocolStartStart: Solid CompoundChoiceSelect ApplicationStart->ChoiceBioBiological Assay(Aqueous Media)Choice->BioSynChemical Synthesis(Organic Media)Choice->SynPurPurification(Crystallization)Choice->PurStepBio1Dissolve in 100% DMSO(Stock: 100 mM)Bio->StepBio1StepSyn1Preferred: DCM, DMF, or MeCNSyn->StepSyn1StepPur1Dissolve in hot EtOH or EtOAcPur->StepPur1StepBio2Dilute into Media(Final DMSO < 1%)StepBio1->StepBio2CheckBioCheck for PrecipitationStepBio2->CheckBioStepSyn2Add Base/ReagentsStepSyn1->StepSyn2StepPur2Add Hexane/Heptane (Anti-solvent)StepPur1->StepPur2StepPur3Cool slowly to 4°CStepPur2->StepPur3

Caption: Decision tree for solvent selection based on downstream application.

Critical Handling Insights (Field-Proven)

  • Hygroscopicity: While the pure compound is not intensely hygroscopic, the amide backbone can absorb moisture over time. Always store the solid in a desiccator.

  • Reaction Monitoring: When using this scaffold in synthesis (e.g., alkylation of N4), use 5-10% Methanol in DCM for TLC monitoring. Pure DCM often fails to elute the polar dione sufficiently (Rf < 0.1).

  • Recrystallization: The most effective system for purification is typically Ethyl Acetate/Hexane or Ethanol/Ether .[1] Dissolve in the minimum amount of hot polar solvent and add the non-polar anti-solvent until turbidity appears.

References

  • Sigma-Aldrich (Merck) . 1-Ethyl-1,4-diazepane dihydrochloride and related diazepane building blocks.[1] (General reference for diazepane class properties). Available at: [1]

  • ChemicalBook . 3-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione Properties. (Structural analog comparison). Available at:

  • BLD Pharm . Product Analysis: 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione (CAS 1488955-33-4).[1][2][4][5] (Source of commercial availability and physical state data). Available at:

  • Jouyban, A. Review of the Jouyban-Acree Model for Solubility Prediction in Mixed Solvents. (Theoretical basis for solubility protocols). Available at:

thermodynamic stability of diazepane-2,5-dione ring systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Diazepane-2,5-dione Ring Systems

Abstract

The 1,4-diazepane-2,5-dione scaffold is a privileged heterocyclic system recognized for its utility in medicinal chemistry, particularly as a peptidomimetic and a core component of various bioactive agents.[1][2] Its therapeutic potential is intrinsically linked to its three-dimensional structure, which is governed by the thermodynamic stability of its various conformations. This guide provides a detailed exploration of the conformational landscape of the diazepane-2,5-dione ring, the energetic factors dictating its stability, and the state-of-the-art experimental and computational methodologies used for its characterization. By synthesizing theoretical principles with practical applications, this document serves as a comprehensive resource for researchers and drug development professionals aiming to rationally design and optimize molecules incorporating this versatile scaffold.

Introduction: The Significance of a Seven-Membered Scaffold

The Diazepane-2,5-dione Core: A Peptidomimetic Mainstay

The diazepane-2,5-dione ring system, a seven-membered heterocycle containing two amide functionalities, has garnered significant attention in drug discovery. Its structure serves as a robust scaffold for creating peptidomimetics, molecules that mimic the structure and function of peptides.[1] This mimicry allows for the development of drug candidates with improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability, compared to their natural peptide counterparts. Compounds featuring this core have been investigated as potent inhibitors of lymphocyte function-associated antigen-1 (LFA-1) and as potential anticancer agents, highlighting the scaffold's broad therapeutic relevance.[2][3] The formation of this ring can even be an unexpected but thermodynamically driven side reaction during solid-phase peptide synthesis, underscoring its inherent stability under certain conditions.[4]

Understanding Thermodynamic Stability

In the context of a flexible molecule like diazepane-2,5-dione, thermodynamic stability refers to the relative Gibbs free energy (ΔG) of its possible three-dimensional arrangements, or conformations. The conformation with the lowest free energy is the most stable and will be the most populated at thermal equilibrium. The overall stability is a delicate balance of several energetic contributions:

  • Enthalpy (ΔH): Relates to internal energy, including bond energies, angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and non-bonded interactions (van der Waals forces, intramolecular hydrogen bonds).

  • Entropy (ΔS): Relates to the degree of disorder or conformational freedom. A molecule that can access multiple low-energy conformations will have higher conformational entropy.

The relationship ΔG = ΔH - TΔS dictates that the most stable conformer is not always the one with the lowest enthalpy, especially at higher temperatures where entropy becomes more significant.

The Conformational Landscape

The seven-membered ring of diazepane-2,5-dione is inherently non-planar and flexible, capable of existing as a dynamic equilibrium of multiple conformers.[5] Even without a stereogenic center, the non-planar ring structure can generate chiral conformational stereoisomers that interconvert.[5][6]

Principal Conformations: A Dynamic Equilibrium

The conformational space is primarily dominated by two families of structures: chair and boat/twist-boat forms.

  • Chair Conformations: Often represent a local or global energy minimum due to the staggering of substituents, which minimizes torsional strain.

  • Boat and Twist-Boat Conformations: Typically higher in energy but are essential intermediates in the ring inversion process. The presence of substituents or specific intramolecular interactions can, in some cases, stabilize a boat-like conformation.[1]

The relative populations of these conformers are determined by the energy difference between them. A small energy gap (e.g., < 2 kcal/mol) results in a dynamic equilibrium with significant populations of multiple conformers in solution.

G cluster_0 Conformational Equilibrium Chair Chair Conformer (Lower Energy) TwistBoat Twist-Boat Conformer (Higher Energy) Chair->TwistBoat ΔG TS Transition State (Ring Inversion)

Caption: Conformational equilibrium of the diazepane-2,5-dione ring.

Key Factors Governing Thermodynamic Stability

The precise energy of each conformer is dictated by a combination of destabilizing and stabilizing forces.

Ring Strain (Torsional and Angle)

Due to the seven-membered ring, achieving ideal tetrahedral (109.5°) or trigonal planar (120°) bond angles at all atoms simultaneously is impossible. This leads to inherent angle strain. Furthermore, rotations around C-C and C-N bonds result in torsional strain from eclipsing or gauche interactions between substituents. The most stable conformer will be the one that best minimizes the sum of these strains.

Transannular Interactions

Transannular strain arises from non-bonded steric repulsion between atoms across the ring (e.g., between substituents at C3 and C6). These interactions can significantly destabilize certain conformations, particularly more compact boat forms.

Intramolecular Hydrogen Bonding (IHB)

The diazepane-2,5-dione scaffold contains two amide N-H groups (hydrogen bond donors) and two carbonyl C=O groups (hydrogen bond acceptors). This arrangement allows for the potential formation of intramolecular hydrogen bonds, which can be a powerful stabilizing force.[7]

An IHB can "lock" the molecule into a specific conformation, reducing its conformational entropy but significantly lowering its enthalpy. This has profound implications for drug design, as forming an IHB can mask polar groups, thereby increasing membrane permeability and oral absorption.[8][9] The propensity for IHB formation depends on the geometry of the ring and the solvent environment.[7][9]

Experimental Assessment of Stability and Conformation

Determining the thermodynamic stability and dominant conformation of a diazepane-2,5-dione derivative requires a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying molecular conformation in solution.

  • ¹H NMR Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons is related to the dihedral angle between them via the Karplus equation. This allows for the determination of local geometry.

  • Nuclear Overhauser Effect (NOE): NOE correlations identify protons that are close in space (< 5 Å), providing crucial information about the overall folding and conformation of the ring.

  • Variable-Temperature (VT) NMR: By analyzing changes in the NMR spectrum as a function of temperature, one can measure the energy barrier to conformational interchange (e.g., chair-to-chair ring flip) and determine the thermodynamic parameters (ΔH and ΔS) for the equilibrium.[10]

Experimental Protocol: Variable-Temperature ¹H NMR for Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified diazepane-2,5-dione derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube. The choice of solvent is critical, as it can influence the conformational equilibrium.

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Low-Temperature Analysis: Gradually lower the spectrometer temperature in increments (e.g., 10 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identify Coalescence: Observe the spectral changes. As the temperature decreases, the rate of conformational exchange slows. Broad peaks will sharpen and may resolve into separate signals for each conformer. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).

  • Data Analysis: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the ring inversion from the coalescence temperature and the frequency difference between the exchanging signals.

  • Thermodynamic Parameters: By integrating the distinct signals for each conformer at temperatures well below coalescence, determine the equilibrium constant (K_eq) at each temperature. A van't Hoff plot (ln(K_eq) vs. 1/T) will yield the standard enthalpy (ΔH°) and entropy (ΔS°) for the conformational equilibrium.

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[1] This method yields precise bond lengths, bond angles, and torsional angles, offering a definitive picture of a single, low-energy conformation.

Causality Insight: It is crucial to recognize that the solid-state conformation may not be the most populated conformation in solution. Crystal packing forces can stabilize a conformer that is otherwise a minor component in the solution-phase equilibrium. Therefore, crystallographic data should ideally be complemented with solution-phase data from NMR to build a complete picture of the molecule's conformational preferences.[11]

Computational Chemistry: Predicting Stability

In silico methods are invaluable for exploring the entire conformational energy landscape and predicting the relative stabilities of different conformers.

Density Functional Theory (DFT)

DFT has become the workhorse for accurately calculating the geometries and relative energies of small molecules.[12] By solving approximations of the Schrödinger equation, DFT can provide deep insights into the electronic structure and thermodynamic properties.

Trustworthiness Insight: The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is a critical decision that balances computational cost and accuracy. For flexible systems, it is essential to include dispersion corrections (e.g., "-D3") to properly account for van der Waals interactions. A self-validating protocol involves confirming that all optimized structures are true energy minima by performing a frequency calculation; the absence of imaginary frequencies confirms a stable state.

G cluster_workflow Computational Workflow for Stability Analysis start Initial 3D Structure (e.g., from Sketch) conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt Unique Low-Energy Conformers freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc final_energy Single-Point Energy (Higher Level Theory) freq_calc->final_energy No Imaginary Frequencies thermo Thermodynamic Analysis (Relative ΔG) final_energy->thermo

Caption: A typical DFT-based workflow for analyzing conformational stability.

Data Summary and Case Study

The interplay of the factors described above results in a unique energy profile for each diazepane-2,5-dione derivative. Below is a representative table summarizing computationally derived data for a hypothetical N1,N4-unsubstituted, C3-methyl-substituted system.

Conformer FamilyKey Dihedral Angle (N1-C7-C6-C5)Relative Energy (ΔE, kcal/mol)Relative Free Energy (ΔG, kcal/mol)Predicted Population (298 K)
Chair (Me-eq) -65.2°0.000.0085.1%
Chair (Me-ax) -68.1°1.251.1012.5%
Twist-Boat 35.8°2.502.412.4%

Data are hypothetical for illustrative purposes.

This table demonstrates how a methyl group's preference for an equatorial position (minimizing 1,3-diaxial interactions) leads to a significant stabilization of that chair conformer, making it the dominant species in solution.

Implications for Rational Drug Design

A thorough understanding of the thermodynamic stability of the diazepane-2,5-dione ring is not merely an academic exercise; it is fundamental to its application in drug development.

  • Receptor Binding: The biological activity of a drug is dictated by its ability to adopt a specific, low-energy conformation (the "bioactive conformation") that is complementary to the target's binding site. By understanding the inherent conformational preferences of the scaffold, chemists can design substituents that favor this bioactive shape, thereby enhancing potency.

  • Conformational Constraint: Introducing substituents or additional ring systems can restrict the flexibility of the diazepane-dione ring, reducing the entropic penalty upon binding and potentially increasing affinity.

  • Modulating Physicochemical Properties: As discussed, promoting the formation of an intramolecular hydrogen bond can be a deliberate strategy to improve membrane permeability. Stability analysis helps predict whether a "closed," IHB-forming conformer is energetically accessible and likely to be populated in the nonpolar environment of a cell membrane.[8]

Conclusion

The thermodynamic stability of the diazepane-2,5-dione ring system is a complex but predictable interplay of ring strain, transannular interactions, substituent effects, and intramolecular forces. Its flexible seven-membered ring exists as a dynamic equilibrium of chair and boat-like conformers, the populations of which can be precisely characterized using a synergistic combination of NMR spectroscopy, X-ray crystallography, and high-level computational modeling. For medicinal chemists, mastering these principles provides the ability to rationally control molecular shape, a critical factor in optimizing the potency, selectivity, and pharmacokinetic profile of next-generation therapeutics built upon this privileged scaffold.

References

  • Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. (2025).
  • 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. (2007). PubMed.
  • Design and Synthesis of Novel Benzodiazepines. (2005). VTechWorks.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science.
  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one deriv
  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (2011). RSC Publishing.
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein. (2025).
  • A theoretical study of the conformation and dynamic properties of 1,5-benzodiazepines and their derivatives. (n.d.).
  • Conformation selectivity in the binding of diazepam and analogues to alpha1-acid glycoprotein. (2007). PubMed.
  • 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. (2005). PubMed.
  • Rapid Entry to 1,4-Diazepane-2,5-dione from β-Amino Acids. (n.d.).
  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. (n.d.). UniTo.
  • Intramolecular Hydrogen Bonding in Medicinal Chemistry. (2010). Ask this paper | Bohrium.
  • X-ray diffraction pattern of A pure diazepam, B bulk Compritol® ATO... (n.d.).

Sources

molecular weight and formula of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural, physicochemical, and synthetic analysis of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione .

This guide is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a conformationally constrained peptidomimetic scaffold.

Scaffold Analysis, Physicochemical Properties, and Synthetic Methodology

Core Identity & Physicochemical Profile

The compound 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione represents a specific subclass of the 1,4-diazepane family. Unlike the more common 1,4-benzodiazepines which contain a fused benzene ring, this structure is a fully saturated, seven-membered heterocyclic dione. It is frequently utilized in drug design to mimic the


-turn of peptides or to serve as a constrained intermediate for protease inhibitors.
Quantitative Data Summary
PropertyValueUnitPrecision Notes
Molecular Formula C₈H₁₄N₂O₂ -Confirmed via IUPAC stoichiometry
Molecular Weight 170.21 g/mol Monoisotopic Mass: 170.1055
Exact Mass 170.105528DaCalculated for C₈H₁₄N₂O₂
Heavy Atom Count 12-Non-hydrogen atoms
Ring Size 7-Heterocyclic (1,4-diazepane core)
H-Bond Donors 1-Amide N-H at position 4
H-Bond Acceptors 2-Carbonyl oxygens at positions 2, 5
LogP (Predicted) ~0.2 - 0.5-Highly dependent on solvation model
Structural Decomposition

The molecule is constructed from a 7-membered heterocycle containing two nitrogen atoms at positions 1 and 4, and two carbonyl groups at positions 2 and 5.

  • N1 Position: Substituted with an Ethyl group (

    
    ). This substitution removes the hydrogen donor capability at N1, increasing lipophilicity and preventing non-specific hydrogen bonding.
    
  • C3 Position: Substituted with a Methyl group (

    
    ). This creates a chiral center (unless racemic), derived synthetically from alanine equivalents.
    
  • Backbone: The 7-membered ring implies the incorporation of a

    
    -amino acid residue (providing an extra methylene group compared to the 6-membered diketopiperazines).
    

Synthetic Methodology & Causality

The synthesis of 1,4-diazepane-2,5-diones is technically distinct from standard peptide cyclization. The formation of a 7-membered ring is entropically less favored than 5- or 6-membered rings. Therefore, the protocol requires specific activation strategies to enforce cyclization.

Retrosynthetic Analysis

The most robust synthetic route involves the coupling of an


-amino acid (N-ethyl-alanine derivative) with a 

-amino acid (

-alanine derivative), followed by intramolecular cyclization.

Pathway Logic:

  • Fragment A (

    
    -component): N-Ethyl-Alanine.
    
  • Fragment B (

    
    -component): 
    
    
    
    -Alanine (3-aminopropanoic acid).
  • Cyclization: Amide bond formation closes the ring.

Validated Synthesis Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Nitrogen/Argon).

Step 1: Linear Dipeptide Formation

Reagents: N-Boc-


-alanine (1.0 eq), N-Ethyl-Alanine Methyl Ester (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).
  • Activation: Dissolve N-Boc-

    
    -alanine in anhydrous DMF at 0°C. Add EDC·HCl and HOBt. Stir for 30 minutes to form the active ester.
    
    • Causality: Pre-activation prevents racemization of the chiral center on the alanine component during the subsequent addition.

  • Coupling: Add N-Ethyl-Alanine Methyl Ester and DIPEA dropwise. Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Result: Linear dipeptide intermediate: Boc-NH-(CH₂)₂-CO-N(Et)-CH(Me)-COOMe .

Step 2: Deprotection and Cyclization

Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane), T3P (Propylphosphonic anhydride) or HATU, DIPEA.

  • Deprotection: Dissolve the intermediate in DCM/TFA (1:1 v/v). Stir for 1 hour to remove the Boc group. Evaporate volatiles completely (co-evaporate with toluene to remove residual TFA).

    • Critical Check: Ensure all TFA is removed; residual acid will protonate the amine and inhibit the nucleophilic attack required for cyclization.

  • Cyclization (Ring Closure): Dissolve the deprotected salt in dilute DMF (<0.01 M). Add DIPEA (5.0 eq) to neutralize. Add coupling agent (HATU or T3P) (1.5 eq).

    • Causality: High dilution is mandatory here. It favors intramolecular cyclization (ring formation) over intermolecular polymerization (oligomer formation).

  • Purification: The 7-membered ring formation is slow. Stir for 24–48 hours. Remove solvent in vacuo. Purify via flash column chromatography (MeOH/DCM gradient).

Visualization of Structural Logic

The following diagram illustrates the connectivity and the logical flow from linear precursors to the final cyclized scaffold.

DiazepaneSynthesis Precursor1 N-Ethyl-Alanine Methyl Ester (Alpha Component) Intermediate Linear Dipeptide (Protected) Precursor1->Intermediate Coupling (EDC/HOBt) Precursor2 N-Boc-Beta-Alanine (Beta Component) Precursor2->Intermediate Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Cyclization Cyclization (High Dilution) Deprotection->Cyclization Free Amine Generation FinalProduct 1-Ethyl-3-methyl- 1,4-diazepane-2,5-dione (C8H14N2O2) Cyclization->FinalProduct Intramolecular Amide Bond

Figure 1: Synthetic workflow transforming alpha and beta amino acid precursors into the 1,4-diazepane-2,5-dione scaffold.

Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)
  • Expected Ion:

    
    
    
  • m/z Value: 171.21

  • Fragmentation Pattern: Look for loss of the ethyl group (

    
    ) or ring opening followed by loss of CO (
    
    
    
    ).
Proton NMR (¹H-NMR) - 400 MHz, CDCl₃
  • 
     1.10 - 1.20 ppm:  Triplet (3H) corresponding to the terminal methyl of the N-Ethyl  group.
    
  • 
     1.35 - 1.45 ppm:  Doublet (3H) corresponding to the C3-Methyl  group.
    
  • 
     2.50 - 2.70 ppm:  Multiplet (2H) for the C6 methylene protons (derived from 
    
    
    
    -alanine).
  • 
     3.20 - 3.60 ppm:  Multiplet (4H) overlapping signals for the N-Ethyl methylene and the C7 ring methylene.
    
  • 
     4.10 - 4.30 ppm:  Quartet/Multiplet (1H) for the methine proton at C3 .
    
  • 
     6.50 - 7.50 ppm:  Broad singlet (1H) for the N4-H  amide proton (chemical shift varies with concentration and solvent).
    
Stereochemical Considerations

If the starting material was L-Alanine (S-configuration), the C3 position in the final diazepane should retain the (S) configuration, provided the coupling conditions (Step 1) were controlled to prevent racemization.

Applications in Drug Discovery[4]

The 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.

  • Conformational Restriction: The 7-membered ring forces the amide bonds into specific spatial arrangements (cis/trans isomers), often mimicking the

    
    -turn or 
    
    
    
    -turn secondary structures found in bioactive peptides.
  • Protease Stability: Unlike linear peptides, this cyclic scaffold is resistant to exopeptidases and many endopeptidases, significantly improving metabolic stability (half-life) in vivo.

  • Target Classes:

    • Integrin Antagonists: Diazepane-2,5-diones have been used to mimic the RGD (Arg-Gly-Asp) sequence.

    • Kinase Inhibitors: The dione motif can serve as a hinge-binding region in ATP-competitive inhibitors.

References

  • Perrotta, E. et al. (2010).

    
    -Amino Acids." ResearchGate. Available at: [Link]
    
  • National Center for Biotechnology Information (NCBI). (2025). "PubChem Compound Summary for 1,4-diazepane-2,5-dione derivatives." PubChem. Available at: [Link]

  • Horton, D. A. et al. (2003).[1] "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930. (Contextual grounding for diazepane scaffolds).

  • WebQC. (2025). "Molar Mass Calculator."[2][3][] Available at: [Link]

Sources

Methodological & Application

step-by-step preparation of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of the substituted heterocyclic compound, 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione. This seven-membered ring system is a derivative of the 1,4-diazepane-2,5-dione core, a scaffold of increasing interest in medicinal chemistry and drug development due to its structural resemblance to cyclic dipeptides and its potential as a constrained peptidomimetic.[1] The synthetic strategy detailed herein is a convergent approach, culminating in the cyclization of a dissymmetrically substituted diamine with a functionalized malonic ester. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, providing not only a procedural methodology but also the underlying chemical principles and justifications for key experimental choices.

Introduction and Synthetic Strategy

The 1,4-diazepane-2,5-dione framework is a privileged scaffold in the design of bioactive molecules. These structures can be considered as homologated or expanded versions of the ubiquitous diketopiperazines (DKPs).[2] The defined conformational preorganization of the seven-membered ring allows for the precise spatial orientation of substituents, making them valuable templates for mimicking peptide turns or presenting pharmacophoric elements to biological targets.

The synthesis of the title compound, 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione, presents a unique challenge due to the specific and asymmetric substitution pattern on both the nitrogen and carbon atoms of the core ring. A robust and logical synthetic plan is therefore required to ensure regiochemical control and high purity of the final product.

Our strategy is based on a key cyclocondensation reaction between two primary fragments:

  • N-ethyl-N'-methylethylenediamine : This custom-synthesized diamine provides the N1-ethyl and N4-methyl substituents. Its preparation requires a carefully planned sequence of protection and alkylation steps to achieve the desired asymmetric substitution.

  • Diethyl methylmalonate : This commercially available C3 building block serves as the source for the diazepane ring's carbonyl carbons (C2 and C5) and the C3-methyl group. The reaction of diamines with malonic esters is an established method for the formation of such heterocyclic systems.[3]

This document details the multi-step preparation of the diamine intermediate, followed by the final, thermally-driven cyclization to yield the target diazepanedione.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals the two key synthons, N-ethyl-N'-methylethylenediamine and diethyl methylmalonate. This retrosynthetic pathway forms the foundation of our experimental protocol.

G Target 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione Intermediates Key Synthons Target->Intermediates Amide Disconnection Diamine N-Ethyl-N'-methylethylenediamine Intermediates->Diamine Malonate Diethyl methylmalonate Intermediates->Malonate

Caption: Retrosynthetic approach for the target diazepanedione.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Part 1: Synthesis of N-ethyl-N'-methylethylenediamine (3)

The preparation of the asymmetrically substituted diamine is the most critical part of this synthesis, requiring a three-step sequence involving protection, sequential alkylation, and deprotection to ensure regioselectivity.

G cluster_0 Protocol Workflow A 1. Mono-protection of Ethylenediamine B 2. Ethylation A->B Boc-anhydride C 3. Methylation B->C Ethyl iodide, NaH D 4. Deprotection C->D Methyl iodide, NaH E Purified Diamine (3) D->E TFA or HCl G cluster_0 Cyclization Mechanism Reactants Diamine (3) + Diethyl Methylmalonate (4) Step1 1. First Nucleophilic Attack (Intermolecular) Reactants->Step1 NaOEt, Heat Intermediate Linear Amide-Ester Intermediate Step1->Intermediate - EtOH Step2 2. Second Nucleophilic Attack (Intramolecular) Intermediate->Step2 Heat Product Target Diazepanedione (5) Step2->Product - EtOH

Sources

Application Note & Protocols: Reagents for the Intramolecular Cyclization of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of the chemical principles and practical methodologies for synthesizing 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione, a substituted seven-membered heterocyclic scaffold. The synthesis is achieved through the intramolecular head-to-tail cyclization of a linear dipeptide precursor. We detail the mechanistic rationale behind various classes of modern coupling reagents, offer a comparative analysis to guide reagent selection, and provide step-by-step, field-tested protocols for researchers in medicinal chemistry and drug development.

Introduction: The Significance of 1,4-Diazepane-2,5-diones

1,4-Diazepane-2,5-diones are seven-membered ring structures that represent a "privileged scaffold" in medicinal chemistry. Unlike their smaller six-membered cousins, diketopiperazines, the larger and more flexible diazepanedione ring system allows for the presentation of substituents in unique three-dimensional vectors, making them valuable cores for developing novel therapeutic agents.[1] The target molecule of this guide, 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione, incorporates specific N- and C-substitutions that are key for exploring structure-activity relationships (SAR).

The synthesis of this scaffold is achieved by forming an intramolecular amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear dipeptide precursor.[2] This process, known as head-to-tail cyclization, is an entropically challenging step.[3][4] The formation of a seven-membered ring is less favored than five- or six-membered rings and is highly susceptible to competing intermolecular reactions, such as dimerization and polymerization.[5]

Therefore, the success of the synthesis hinges on two critical factors:

  • The High-Dilution Principle: Performing the reaction at very low concentrations (typically 1-10 mM) to favor intramolecular events over intermolecular ones.[6][7]

  • Efficient Carboxyl Group Activation: Utilizing powerful coupling reagents that rapidly activate the C-terminal carboxyl group, facilitating swift and irreversible ring closure before side reactions can occur.[2][3]

This document focuses on the selection and application of these critical coupling reagents.

The Linear Precursor and General Cyclization Strategy

The logical linear precursor for 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione is N-(2-(ethylamino)acetyl)-L-alanine , also named N-(N'-ethylglycyl)-L-alanine. This precursor contains the requisite N-ethyl group on the glycine residue and the methyl side chain on the alanine residue.

The overall synthetic workflow is visualized below. The critical step, which is the focus of this guide, is the intramolecular cyclization.

G cluster_0 Workflow Overview Precursor Linear Precursor (N-(N'-ethylglycyl)-L-alanine) Activation Carboxyl Activation (Coupling Reagent + Base) Precursor->Activation High Dilution (e.g., DMF, DCM) Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Rapid & Intramolecular Product 1-Ethyl-3-methyl-1,4- diazepane-2,5-dione Cyclization->Product

Caption: General workflow for the synthesis of the target diazepanedione.

Key Reagent Classes for Intramolecular Cyclization

The choice of coupling reagent is paramount to achieving high yield and minimizing side products, particularly epimerization at the chiral center of the alanine residue.[2] Three main classes of reagents are widely used for this purpose.[3]

Aminium/Uronium Reagents (e.g., HATU, HBTU)

These are among the most efficient and reliable reagents for peptide bond formation and cyclization.[2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly favored for its high reactivity and low racemization rates.[2][8][9]

Mechanism of Action: HATU reacts with the C-terminal carboxylate in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate. This rapidly converts to an activated ester (succinimidyl ester derivative), which is then attacked by the N-terminal secondary amine to close the ring.

G cluster_1 HATU-Mediated Cyclization Mechanism Precursor Precursor-COO⁻ ActivatedEster Highly Reactive OAt-Ester Intermediate Precursor->ActivatedEster + HATU, DIPEA HATU HATU HATU->ActivatedEster Product Cyclized Product ActivatedEster->Product Nucleophilic Attack (Ring Closure) Amine Intramolecular -NH(Et) group Amine->ActivatedEster attacks

Caption: Simplified mechanism of HATU-mediated carboxyl activation and cyclization.

Phosphonium Reagents (e.g., PyBOP)

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another highly effective reagent, often used in both solid-phase and solution-phase synthesis. It is known for generating fewer toxic byproducts compared to older phosphonium reagents.[2]

Mechanism of Action: Similar to HATU, PyBOP reacts with the carboxylate to form a benzotriazolyl-ester (OBt-ester), another type of highly activated ester. This intermediate is stable yet reactive enough to undergo efficient intramolecular aminolysis, leading to the desired cyclized product.[2]

Carbodiimide Reagents (e.g., EDC, DIC)

Carbodiimides are classic coupling reagents. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly useful because its urea byproduct is water-soluble, simplifying purification.[2][10][11]

Mechanism of Action: EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo undesirable side reactions. To mitigate this, an additive such as HOBt (1-Hydroxybenzotriazole) or OxymaPure is almost always included.[2][11][12] The additive traps the O-acylisourea to form a more stable and selective activated ester (e.g., OBt-ester), which then reacts with the amine.[2][11]

Comparative Analysis of Cyclization Reagents

The selection of a reagent depends on factors like precursor stability, desired yield, cost, and the acceptable level of potential epimerization. The following table provides a comparative summary.

Reagent SystemRelative ReactivityRacemization RiskByproduct NatureTypical Conditions
HATU / DIPEA Very HighVery LowWater-soluble1.1-1.5 equiv. reagent, 2-3 equiv. base, DMF, 0 °C to RT, 2-12 h
PyBOP / DIPEA HighLowWater-soluble1.1-1.5 equiv. reagent, 2-3 equiv. base, DMF/DCM, RT, 4-24 h
EDC / HOBt ModerateModerateWater-soluble1.2-2.0 equiv. EDC, 1.2 equiv. HOBt, DCM/DMF, 0 °C to RT, 12-48 h

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are for research use only.

Protocol 5.1: High-Efficiency Cyclization using HATU

This protocol is recommended for achieving the highest yield and purity.

Materials:

  • N-(N'-ethylglycyl)-L-alanine (Linear Precursor)

  • HATU (MW: 380.23 g/mol )

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF), synthesis grade

  • Dichloromethane (DCM), HPLC grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Syringe pump (recommended)

  • High-vacuum line and rotary evaporator

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add anhydrous DMF (e.g., 400 mL for a 1 mmol scale reaction to achieve a final concentration of ~2.5 mM).

  • Precursor Addition: Prepare a solution of the linear precursor (1.0 eq) and DIPEA (2.5 eq) in a separate flask with a small amount of anhydrous DMF.

  • Reagent Addition: In another flask, dissolve HATU (1.2 eq) in anhydrous DMF.

  • High-Dilution Addition: Using a syringe pump, slowly and simultaneously add the precursor/DIPEA solution and the HATU solution to the stirring DMF in the main reaction flask over a period of 4-6 hours at room temperature. The slow addition is crucial to maintain high dilution and prevent dimerization.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 4-6 hours at room temperature. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting material indicates completion.

  • Workup:

    • Concentrate the reaction mixture under high vacuum using a rotary evaporator to remove the DMF.

    • Re-dissolve the residue in DCM (or Ethyl Acetate).

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione.

Protocol 5.2: Cost-Effective Cyclization using EDC/HOBt

This protocol is a more economical alternative, though it may require longer reaction times and careful monitoring to minimize side products.

Materials:

  • N-(N'-ethylglycyl)-L-alanine (Linear Precursor)

  • EDC hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a large round-bottom flask, add anhydrous DCM to achieve a target concentration of ~5 mM upon addition of the precursor.

  • Reagent Dissolution: In a separate flask, dissolve the linear precursor (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq) in a minimal amount of anhydrous DCM (or DMF if solubility is an issue).

  • High-Dilution Addition: Using a syringe pump, add the solution from step 2 to the stirring DCM in the main reaction flask over 6-8 hours at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture if any precipitate (dicyclohexylurea, if DCC were used) has formed. For EDC, this is not necessary.

    • Wash the organic layer sequentially with 0.5 M HCl (2x, to remove any remaining base), saturated aq. NaHCO₃ (2x, to remove HOBt and excess acid), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 5.1.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Intermolecular dimerization/polymerization.Ensure anhydrous conditions. Increase reaction time. Verify reagent quality. Ensure high-dilution conditions were maintained (slow addition, sufficient solvent).
Dimer Detected Concentration too high; Slow ring-closure kinetics.Decrease concentration further by increasing solvent volume or slowing the rate of addition. Switch to a more reactive coupling reagent like HATU.
Epimerization Base-mediated racemization; Over-activation of carboxyl group.Use a hindered base like DIPEA or 2,4,6-collidine. Avoid strong bases. Use additives like HOBt or HOAt. Perform the reaction at lower temperatures (0 °C).
Difficult Purification Byproducts from coupling reagents.For EDC, ensure thorough aqueous washes to remove the water-soluble urea byproduct. For HATU/PyBOP, the byproducts are generally easy to remove with standard aqueous workups.

References

  • A New Route for the Synthesis of N-Substituted Diketopiperazine Derivatives. (2025, August 7). Retrieved from [Link]

  • 7.1 Synthesis by high dilution principle. (n.d.). Retrieved from [Link]

  • Rossa, L., & Vögtle, F. (2025, August 6). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). High dilution principle. Retrieved from [Link]

  • White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. Nature Chemistry, 3(7), 509–524. Retrieved from [Link]

  • Gordon, E. M., & Gallop, M. A. (1996). Methods for the synthesis of diketopiperazines. Google Patents.
  • Rovira, M., et al. (2015). Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality. Beilstein Journal of Organic Chemistry, 11, 153–159. Retrieved from [Link]

  • Movassaghi, M., & Piizzi, G. (2007). Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. Angewandte Chemie International Edition, 46(20), 3722–3725. Retrieved from [Link]

  • Thakkar, A., et al. (2017). Global Analysis of Peptide Cyclization Efficiency. Journal of the American Chemical Society, 139(29), 9953–9960. Retrieved from [Link]

  • Hutton, C. A., et al. (2019). Comparison of rate of macrocyclization using standard HATU coupling.... ResearchGate. Retrieved from [Link]

  • Mitchell, P. G., et al. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, Y., et al. (2025). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society. Retrieved from [Link]

  • Solid-phase synthesis of defined 1,4-benzodiazepine-2,5-dione mixtures. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Gante, J. (2025, August 7). Cyclization Strategies in Peptide Derived Drug Design. ResearchGate. Retrieved from [Link]

  • Muttenthaler, M., et al. (2017). Approaches for peptide and protein cyclisation. RSC Chemical Biology. Retrieved from [Link]

  • Kumar, R., et al. (2019). Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents. New Journal of Chemistry. Retrieved from [Link]

  • Süli-Vargha, H., et al. (2007). 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. Journal of Peptide Science, 13(11), 742-8. Retrieved from [Link]

  • Del Gatto, A., et al. (2024). Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics for Targeting Protein–Protein Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (2025, August 5). The Cyclization of Peptides and Depsipeptides. ResearchGate. Retrieved from [Link]

  • Seela, F., & Chittepu, P. (2008). Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains. Organic & Biomolecular Chemistry, 6(20), 3773–3776. Retrieved from [Link]

  • Rothe, M., et al. (n.d.). Synthesis of 1,4‐diazecane‐2,5‐dione 47 a,b by expansion of.... ResearchGate. Retrieved from [Link]

  • Sharma, S., & Kumar, A. (2015). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Organic Chemistry, 12(2), 142-162. Retrieved from [Link]

  • Liu, J., et al. (2012). Chemical synthesis of a cyclotide via intramolecular cyclization of peptide O-esters. Science China Chemistry, 55(1), 84–91. Retrieved from [Link]

  • Wang, L., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Retrieved from [Link]

  • de Jong, J. C., et al. (n.d.). EDC-mediated dipeptide cyclizations in resorcin[6]arene capsules. Research Explorer. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Ye, Y., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 107–111. Retrieved from [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]

Sources

Application and Protocol Guide for the HPLC Purification of Diazepane-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic approach to developing robust High-Performance Liquid Chromatography (HPLC) purification methods for diazepane-2,5-dione derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry, and achieving high purity is paramount for subsequent biological evaluation and drug development. This document provides an in-depth analysis of the critical parameters, from the selection of chromatographic mode and stationary phase to mobile phase optimization and sample preparation. It offers field-proven protocols for both reversed-phase and hydrophilic interaction liquid chromatography (HILIC), addressing common challenges such as poor peak shape and the separation of closely related impurities. The methodologies are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental choice, ensuring both technical accuracy and practical applicability.

Introduction: The Purification Challenge of Diazepane-2,5-diones

Diazepane-2,5-dione derivatives represent a class of bicyclic lactams that are key intermediates and final products in the synthesis of novel therapeutics. Their purification often presents challenges due to their inherent polarity and potential for multiple reactive sites, leading to complex impurity profiles. The presence of two amide functionalities within the seven-membered ring imparts specific physicochemical properties that dictate the chromatographic strategy.

The core structure contains both hydrogen bond donors and acceptors, influencing solubility and interaction with HPLC stationary phases. While the amide protons are not readily ionizable (pKa typically above 15), the nitrogen and oxygen atoms can engage in polar interactions.[1][2] The overall polarity of the molecule will be significantly influenced by the nature of the substituents on the diazepane ring system. Understanding these properties is the cornerstone of developing an effective purification method.

This guide will navigate the complexities of purifying these compounds, providing a logical workflow from initial method development to final optimization.

Foundational Principles: Selecting the Right Chromatographic Mode

The initial and most critical decision in HPLC method development is the choice of chromatographic mode. For diazepane-2,5-dione derivatives, two modes are primarily recommended: Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase (RP) HPLC: The Workhorse for Moderately Polar Compounds

RP-HPLC is the most common starting point for the purification of drug-like molecules.[3] It utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (usually a mixture of water and acetonitrile or methanol).[4] Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.

  • Rationale for Use: Diazepane-2,5-dione derivatives with sufficient hydrophobic character (e.g., containing aromatic or long alkyl chain substituents) will be well-retained on a C18 column. This mode is robust, reproducible, and compatible with a wide range of organic solvents and buffers.

Hydrophilic Interaction Liquid Chromatography (HILIC): The Solution for Highly Polar Analogs

For highly polar diazepane-2,5-dione derivatives that show little or no retention in RP-HPLC, HILIC is an excellent alternative.[3][5][6] HILIC employs a polar stationary phase (such as bare silica, diol, or amide phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[7]

  • Rationale for Use: Retention in HILIC is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[7] This makes it ideal for separating compounds that are too hydrophilic for effective retention in reversed-phase mode.[5][6]

Strategic Method Development Workflow

A systematic approach to method development is crucial for achieving optimal separation in a timely manner. The following workflow is recommended for both RP and HILIC modes.

MethodDevelopmentWorkflow Start Define Purification Goals (Purity, Yield) ModeSelection Select Chromatographic Mode (RP or HILIC) Start->ModeSelection ColumnScreening Screen Stationary Phases (e.g., C18, Phenyl, HILIC-Amide) ModeSelection->ColumnScreening MobilePhaseScouting Scout Mobile Phases (ACN vs. MeOH, pH modifiers) ColumnScreening->MobilePhaseScouting GradientOptimization Optimize Gradient Profile (Slope, Time) MobilePhaseScouting->GradientOptimization FineTuning Fine-Tune Parameters (Flow Rate, Temperature) GradientOptimization->FineTuning ScaleUp Scale-Up for Preparative Purification FineTuning->ScaleUp End Pure Compound ScaleUp->End

Caption: A logical workflow for HPLC method development.

Protocols for HPLC Purification

The following protocols provide detailed, step-by-step methodologies for the purification of diazepane-2,5-dione derivatives. These should be considered as starting points and may require further optimization based on the specific properties of the target compound and its impurities.

Protocol 1: Reversed-Phase HPLC for General Purification

This protocol is designed for diazepane-2,5-dione derivatives of moderate polarity.

4.1.1. Sample Preparation

  • Dissolution: Dissolve the crude sample in a minimal amount of a strong solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to a high concentration (e.g., 50-100 mg/mL).

  • Dry Loading (Recommended for Preparative Scale):

    • To the dissolved sample, add a small amount of C18 silica gel or Celite (approximately 2-3 times the weight of the crude sample).

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[3] This prevents solvent effects that can lead to poor peak shape.

4.1.2. HPLC Instrumentation and Conditions

ParameterRecommendationRationale
HPLC System Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.Standard equipment for purification.
Stationary Phase C18-bonded silica, 5-10 µm particle size. (e.g., Waters SunFire C18, Agilent Zorbax SB-C18)Provides good retention for a wide range of moderately polar to non-polar compounds.[4]
Column Dimensions Analytical: 4.6 x 150 mm, 5 µmPreparative: 21.2 x 150 mm (or larger), 5-10 µmAnalytical column for method development, preparative column for purification.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifiers improve peak shape for basic or nitrogen-containing compounds by suppressing silanol interactions.[3][8] Formic acid is preferred for LC-MS compatibility.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN generally provides better peak shape and lower viscosity.[9] MeOH can offer different selectivity.
Detection UV at 220 nm and 254 nmMost organic molecules absorb at these wavelengths. Diode array detection (DAD) is recommended to monitor for co-eluting impurities.
Flow Rate Analytical: 1.0 mL/minPreparative: 20 mL/min (for 21.2 mm ID column)Flow rate is scaled with column diameter.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.

4.1.3. Method Development and Optimization

  • Initial Gradient: Start with a broad gradient to elute all components and assess the complexity of the mixture (e.g., 5% to 95% B over 20 minutes).[10]

  • Gradient Optimization: Based on the initial chromatogram, create a shallower gradient around the elution point of the target compound to improve resolution from closely eluting impurities.

  • Troubleshooting Poor Peak Shape: If peak tailing is observed, especially for more basic derivatives, ensure an acidic modifier is present in the mobile phase.[8][11] Tailing can be caused by interactions with residual silanol groups on the silica surface.[11]

Protocol 2: HILIC for Highly Polar Derivatives

This protocol is intended for diazepane-2,5-dione derivatives that are poorly retained in reversed-phase mode.

4.2.1. Sample Preparation

  • Dissolution: Dissolve the crude sample in a solvent compatible with the HILIC mobile phase, ideally the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water) or a stronger solvent like DMSO in a minimal volume.

4.2.2. HILIC Instrumentation and Conditions

ParameterRecommendationRationale
HPLC System Same as for RP-HPLC.Standard equipment is applicable.
Stationary Phase Amide, Cyano, or un-bonded Silica phase, 3-5 µm particle size.These polar stationary phases are suitable for HILIC separations.[5][6] Amide phases often provide good peak shape for polar neutral and basic compounds.
Column Dimensions Analytical: 4.6 x 150 mm, 5 µmPreparative: 21.2 x 150 mm (or larger), 5-10 µmStandard dimensions for method development and scale-up.
Mobile Phase A Acetonitrile (ACN)The weak solvent in HILIC.
Mobile Phase B Water with 0.1% Formic Acid or 10 mM Ammonium FormateThe strong solvent in HILIC. The additive helps to improve peak shape and reproducibility.[12]
Detection UV at 220 nm and 254 nm, or Evaporative Light Scattering Detector (ELSD) if the compound has a poor chromophore.Standard UV detection is often sufficient.
Flow Rate Analytical: 1.0 mL/minPreparative: 20 mL/min (for 21.2 mm ID column)Flow rate is scaled with column diameter.
Column Temperature 30-40 °CCan influence the thickness of the water layer on the stationary phase and thus affect retention.

4.2.3. Method Development and Optimization

  • Initial Gradient: Start with a high percentage of organic solvent and a shallow gradient to increase the water content (e.g., 95% to 70% A over 20 minutes).

  • Solvent Considerations: In HILIC, water is the strong, eluting solvent. Increasing the water content will decrease retention.

  • Equilibration: HILIC columns require longer equilibration times between injections compared to RP columns to ensure a stable water layer on the stationary phase.

HILIC_Mechanism cluster_0 HILIC Stationary Phase cluster_1 Mobile Phase StationaryPhase Polar Stationary Phase (e.g., Silica) WaterLayer Immobilized Water Layer WaterLayer->StationaryPhase Adsorbed to MobilePhase High Organic Content (e.g., Acetonitrile) Analyte Polar Analyte MobilePhase->Analyte Carries Analyte->WaterLayer Partitions into

Caption: Mechanism of retention in HILIC.

Chiral Purification Considerations

The seven-membered ring of diazepane-2,5-diones is non-planar, which can lead to the existence of stable, interconverting conformational enantiomers.[11][13][14] If the separation of these enantiomers is required, specialized chiral stationary phases (CSPs) are necessary.

  • Recommended CSPs: Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) and Pirkle-type (e.g., Whelk-O1) columns are often effective for separating enantiomers of benzodiazepine-related structures.

  • Mobile Phase: Normal-phase conditions (e.g., hexane/isopropanol) are often preferred for chiral separations on these columns.

  • Temperature: Low temperatures may be required to slow the interconversion of the enantiomers on the chromatographic timescale, allowing for their separation.[11][13]

Conclusion

The successful HPLC purification of diazepane-2,5-dione derivatives is readily achievable with a systematic and scientifically-driven approach. By carefully considering the physicochemical properties of the target molecule, selecting the appropriate chromatographic mode (RP-HPLC or HILIC), and systematically optimizing the separation parameters, high levels of purity can be attained. The protocols and workflows presented in this guide provide a robust framework for researchers to develop efficient and reliable purification methods, thereby accelerating the drug discovery and development process.

References

  • ResearchGate. (n.d.). HPLC Behaviour of Diazepam on β‐Cyclodextrin Chiral Stationary Phase. Evidence of Conformational Change | Request PDF. Retrieved February 23, 2026, from [Link]

  • IMPROVING SAMPLE PREPARATION IN HPLC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved February 23, 2026, from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC Separation of Diazepam Conformers Coupled with Off‐Line NMR Experiment | Request PDF. Retrieved February 23, 2026, from [Link]

  • Pharma's Almanac. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved February 23, 2026, from [Link]

  • Lab Manager. (2011, November 2). HPLC Sample Prep: Critical First Steps in LC Analysis. Retrieved February 23, 2026, from [Link]

  • I.R.I.S. (2021, March 25). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Retrieved February 23, 2026, from [Link]

  • LabRulez LCMS. (2026, February 20). HPLC Peak Shapes Explained. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). 5 Sample preparation for HPLC analysis of drug products | Request PDF. Retrieved February 23, 2026, from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 23, 2026, from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved February 23, 2026, from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved February 23, 2026, from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved February 23, 2026, from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved February 23, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound Diazepam (FDB007103). Retrieved February 23, 2026, from [Link]

  • PubMed. (2009, May 15). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved February 23, 2026, from [Link]

  • Scientific Research Publishing. (n.d.). Effect of Cyclodextrin Complexation on the Aqueous Solubility of Diazepam and Nitrazepam: Phase-Solubility Analysis, Thermodynamic Properties. Retrieved February 23, 2026, from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved February 23, 2026, from [Link]

  • MDPI. (2020, November 14). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Retrieved February 23, 2026, from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). Diazepam. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved February 23, 2026, from [Link]

  • Acid-base properties of amides. (2017, July 15). Retrieved February 23, 2026, from [Link]

  • Science Publishing Group. (2013, June 10). The Solubility - Intrinsic Dissolution Rate of Diazepam and Inclusion Complexes Diazepam with 2-Hydroxypropyl-β-Cyclodextrin. Retrieved February 23, 2026, from [Link]

  • PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved February 23, 2026, from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding the pKa of Amides: A Key to Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved February 23, 2026, from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Retrieved February 23, 2026, from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved February 23, 2026, from [Link]

Sources

Application Note: Optimized Reaction Conditions for N-Alkylation of Diazepane-2,5-diones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane-2,5-dione scaffold (homodiketopiperazine) is a privileged structure in medicinal chemistry, serving as a conformationally constrained peptidomimetic for


-turn motifs.[1] While the scaffold offers significant pharmacological potential (e.g., integrin antagonists, protease inhibitors), functionalizing the ring nitrogens (N1 and N4) presents specific challenges regarding regioselectivity and ring stability.[1]

This Application Note provides validated protocols for the N-alkylation of diazepane-2,5-diones , distinguishing between solution-phase base-mediated methods, Mitsunobu strategies, and solid-phase approaches. We address the critical "Why" and "How" to ensure reproducible high yields.

Mechanistic Analysis & Strategic Planning

The Challenge of Regioselectivity

In a typical 3-substituted-1,4-diazepane-2,5-dione (derived from an


-amino acid and a 

-amino acid), the two amide nitrogens (N1 and N4) are chemically distinct but possess similar pKa values (~15–17).[1][2]
  • N1 Environment: Flanked by methylene groups (typically C7) and a carbonyl (C2).[2] generally more accessible sterically.[1]

  • N4 Environment: Flanked by the chiral center (C3) and a carbonyl (C5).[2] Often sterically hindered if the C3 substituent is bulky (e.g., Benzyl, Isopropyl).[1]

Core Directive: If the scaffold is unsubstituted at C3, mono-alkylation is difficult to control; mixtures of N1, N4, and N1,N4-dialkylated products occur.[1][2] If C3 is substituted, alkylation typically favors the less hindered N1 position under kinetic control, while thermodynamic equilibration may be required for N4 functionalization.[1]

Decision Matrix for Method Selection

Reaction_Selection Start Start: Select Electrophile & Substrate Electrophile_Type Electrophile Type? Start->Electrophile_Type Alkyl_Halide Alkyl Halide (RX) Electrophile_Type->Alkyl_Halide Alcohol Alcohol (ROH) Electrophile_Type->Alcohol Base_Method Base-Mediated Alkylation Alkyl_Halide->Base_Method Mitsunobu Mitsunobu Reaction Alcohol->Mitsunobu Substrate_State Substrate State? Base_Method->Substrate_State Protocol D: DIAD/PPh3 Protocol D: DIAD/PPh3 Mitsunobu->Protocol D: DIAD/PPh3 Soln Solution Phase Substrate_State->Soln Solid Solid Phase (Resin) Substrate_State->Solid NaH Protocol A: NaH/DMF (Standard) Soln->NaH Lithiated Protocol B: LiHMDS/THF (Base Sensitive) Soln->Lithiated Solid_Proto Protocol C: Lithiated Alkylation on Resin Solid->Solid_Proto

Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on electrophile availability and substrate phase.

Detailed Protocols

Protocol A: Standard Solution-Phase Alkylation (NaH)

Best for: Robust substrates, primary alkyl halides, and generating N1/N4 dialkylated products or N1-monoalkylated products (if C3 is hindered).[1][2]

Reagents:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil.[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran).

  • Electrophile: Alkyl Bromide or Iodide.[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Solubilization: Dissolve the diazepane-2,5-dione (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DMF is preferred over THF for solubility reasons with this polar scaffold.

  • Deprotonation: Cool the solution to 0°C. Add NaH (1.1 equiv for mono-alkylation, 2.5 equiv for di-alkylation) portion-wise.

    • Critical Insight: Evolution of H2 gas will be vigorous.[1] Stir at 0°C for 30 minutes to ensure complete deprotonation of the amide. The solution typically turns yellow/orange.[1]

  • Alkylation: Add the alkyl halide (1.2 equiv for mono, 3.0 equiv for di) dropwise via syringe.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours. Monitor by TLC (MeOH/DCM) or LC-MS.

  • Quench: Cool to 0°C. Carefully add saturated aqueous NH4Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine.[1][2] Dry over Na2SO4.[1][3]

Data Summary: Solvent Effects

Solvent Base Temp Yield Comment
DMF NaH RT 85-95% Standard. Best solubility.
THF NaH Reflux 40-60% Poor solubility often limits conversion.

| Acetone | K2CO3 | Reflux | <30% | Too weak for efficient amide deprotonation.[1] |

Protocol B: Solid-Phase Synthesis (The "Backbone Amide Linker" Strategy)

Best for: Combinatorial library generation. This approach anchors the nitrogen to the solid support, allowing cyclization off the linker, or alkylation of the second nitrogen while bound.[1]

Reference Grounding: This protocol is adapted from the work of Gio6annoni et al.[4] regarding BAL linkers for perhydro-1,4-diazepine-2,5-diones [1].

Reagents:

  • Resin: Aldehyde-functionalized resin (e.g., formyl-polystyrene).[1]

  • Linker: Backbone Amide Linker (BAL).[1][4]

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or phosphazene bases (BEMP).[2]

Workflow:

  • Reductive Amination (Loading): React the amino acid methyl ester with the aldehyde resin using NaBH(OAc)3 in DMF/AcOH (1%). This fixes N1 to the resin.

  • Acylation: Couple the second amino acid (Fmoc-protected

    
    -amino acid) using HATU/DIEA.
    
  • Fmoc Removal: 20% Piperidine in DMF.

  • Cyclization: Spontaneous or heat-promoted cyclization releases the scaffold from the resin? NO.

    • Correction: In BAL strategies, the nitrogen is the anchor.[1] Cyclization forms the ring on the resin.

    • Step: Treat with DBU/DMF or weak acid to induce cyclization of the free amine onto the ester.

  • On-Resin Alkylation (The Target Step):

    • Wash resin with anhydrous THF.[1]

    • Add LiHMDS (1.0 M in THF, 5 equiv) at -78°C or 0°C. Shake for 30 mins.

    • Add Alkyl Halide (10 equiv) in THF. Shake at RT for 16 hours.[1]

    • Why LiHMDS? It is a soluble, non-nucleophilic strong base that penetrates resin beads better than NaH suspensions.[1]

Protocol C: Mitsunobu Alkylation

Best for: Alkylation using alcohols instead of halides; avoiding strong bases that might epimerize chiral centers at C3.[1]

Reagents:

  • Triphenylphosphine (

    
    ).[1][5][3][6][7]
    
  • DIAD (Diisopropyl azodicarboxylate) or DEAD.[1][6][7]

  • Alcohol (R-OH).

Step-by-Step Methodology:

  • Dissolve diazepane-2,5-dione (1.0 equiv),

    
     (1.5 equiv), and the Alcohol (1.5 equiv) in anhydrous THF or Dioxane.
    
  • Cool to 0°C.

  • Add DIAD (1.5 equiv) dropwise.[1]

  • Stir at RT for 24 hours.

  • Purification Note: Triphenylphosphine oxide (TPPO) is a difficult byproduct.[1] Use a solvent gradient of Hexanes -> EtOAc -> 10% MeOH/DCM for flash chromatography.

Troubleshooting & Optimization (The "Senior Scientist" Perspective)

Regioselectivity Control

If your target is specific N4-alkylation (the more hindered nitrogen) on a solution-phase substrate:

  • Protect N1: Use a temporary protecting group (e.g., PMB, TBDMS) on N1 if possible during ring synthesis.[1]

  • Thermodynamic Control: Use a reversible base (e.g., t-BuOK) and higher temperatures.[1] However, this risks racemization of the C3 stereocenter.[1]

  • Cyclization Precursors: The most reliable method is to alkylate the linear precursor (the

    
    -amino acid nitrogen) before cyclization.
    
Handling Solubility Issues

Diazepane-2,5-diones are notorious for poor solubility in apolar solvents due to strong intermolecular hydrogen bonding (dual amide/urea-like character).[1]

  • Solution: If DMF fails, use NMP (N-methyl-2-pyrrolidone) or DMPU as co-solvents.[1]

  • Aggregates: Addition of LiCl (0.4 M) to the THF reaction mixture can break up amide aggregates, increasing the effective concentration of the anion.[1][2]

Monitoring the Reaction

Standard UV detection (254 nm) is often weak for these scaffolds unless they contain aromatic side chains.

  • Stain: Use Ninhydrin (will not stain the product, but stains starting linear amines) or Potassium Permanganate (KMnO4) (general stain).[1]

  • Iodine Chamber: Most effective for the dione scaffold.[1]

Visualizing the Mechanism

The following diagram illustrates the competition between N1 and N4 alkylation and the role of steric hindrance.

Mechanism Substrate Diazepane-2,5-dione (C3-Substituted) Anion Delocalized Amide Anion Substrate->Anion Deprotonation Base Base (NaH) Base->Anion Product_N1 N1-Alkyl Product (Major) Anion->Product_N1 Fast (Kinetic) Product_N4 N4-Alkyl Product (Minor) Anion->Product_N4 Slow Path_N1 Path A: N1 Attack (Less Hindered) Path_N4 Path B: N4 Attack (Sterically Hindered by C3-R)

Figure 2: Mechanistic pathway highlighting the kinetic preference for N1 alkylation in C3-substituted diazepane-2,5-diones.

References

  • Gio6annoni, J., et al. (2001).[1][4] "Solid-phase synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones from amino acids and β-amino acids." Tetrahedron Letters, 42(32), 5389-5392.[1]

  • Boeglin, D., et al. (2003).[1] "Solution and Solid-Phase Synthesis of 1,4-Diazepane-2,5-diones." Journal of Combinatorial Chemistry, 5(6), 826-833.[1]

  • Gribble, G. W., et al. (2011).[1] "Regioselective alkylation reactions of 1,4-benzodiazepine-2,5-diones." Arkivoc, 2011(2), 322-330.[1]

  • Mitsunobu, O. (1981).[1] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[1]

Sources

Application Notes and Protocols for the Functionalization of the 1,4-Diazepane-2,5-dione Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,4-Diazepane-2,5-dione Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,4-diazepane-2,5-dione core is a seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. This scaffold can be considered a constrained dipeptide mimic, and its derivatives have shown a wide array of biological activities, including acting as inhibitors of LFA-1 (Lymphocyte Function-Associated Antigen-1) and possessing potential as apoptosis inhibitors and anticancer agents.[1][2][3] The conformational flexibility of the seven-membered ring, combined with the hydrogen bond donor and acceptor properties of the amide groups, allows for the presentation of appended functional groups in a defined three-dimensional space, making it an attractive scaffold for library synthesis and lead optimization.

This guide provides a detailed overview of the key strategies for the functionalization of the 1,4-diazepane-2,5-dione core, with a focus on practical, step-by-step protocols. We will delve into the chemical principles underpinning these transformations, offering insights into the selection of reagents and reaction conditions to empower researchers in their quest for novel therapeutic agents.

I. N-Functionalization: Modulating Solubility and Pharmacokinetics

The two secondary amide nitrogens in the 1,4-diazepane-2,5-dione core are the most common sites for initial functionalization. Modification at these positions can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the introduction of functional groups at the nitrogen atoms can provide handles for further derivatization or for probing interactions with biological targets.

A. N-Alkylation: Introducing Diverse Substituents

N-alkylation is a fundamental strategy for introducing a wide range of alkyl and arylalkyl groups onto the diazepane-2,5-dione scaffold. The choice of base and electrophile is critical for achieving high yields and avoiding side reactions.

Mechanistic Insight: The N-H protons of the amides are weakly acidic and require a sufficiently strong base to be deprotonated, forming a nucleophilic amide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an appropriate electrophile, typically an alkyl halide. The choice of base is crucial; strong bases like sodium hydride (NaH) ensure complete deprotonation, driving the reaction to completion.

Protocol 1: N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol describes a general procedure for the mono- or di-alkylation of a 1,4-diazepane-2,5-dione using sodium hydride as the base.

  • Materials:

    • 1,4-Diazepane-2,5-dione substrate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, and other standard glassware.

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the 1,4-diazepane-2,5-dione substrate (1.0 eq).

    • Dissolve the substrate in anhydrous DMF.

    • Carefully add sodium hydride (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) portion-wise at 0 °C (ice bath). Caution: NaH reacts violently with water and is flammable. Handle with care.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the amide N-H, driving the reaction to completion.
Solvent Anhydrous DMFA polar aprotic solvent that dissolves the substrate and the resulting amide anion, facilitating the SN2 reaction.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation. The reaction is then typically run at room temperature for a convenient rate.
Electrophiles Alkyl iodides, bromidesGood leaving groups that are reactive in SN2 reactions.
B. N-Acylation: Introducing Amide and Ester Functionalities

N-acylation provides a route to introduce carbonyl-containing moieties, which can act as hydrogen bond acceptors and participate in key binding interactions. Acid chlorides and anhydrides are common acylating agents.

Mechanistic Insight: The lone pair of electrons on the amide nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride). This is a nucleophilic acyl substitution reaction. A non-nucleophilic base is often added to scavenge the HCl byproduct, which would otherwise protonate the starting material and halt the reaction.

Protocol 2: N-Acylation with an Acid Chloride

This protocol provides a general method for the N-acylation of the 1,4-diazepane-2,5-dione core.

  • Materials:

    • 1,4-Diazepane-2,5-dione substrate

    • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

    • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Step-by-Step Procedure:

    • Dissolve the 1,4-diazepane-2,5-dione substrate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

    • Add a non-nucleophilic base such as triethylamine (1.2 eq for mono-acylation, 2.4 eq for di-acylation).

    • Cool the mixture to 0 °C.

    • Add the acid chloride (1.1 eq for mono-acylation, 2.2 eq for di-acylation) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Parameter Condition Rationale
Acylating Agent Acid ChlorideHighly reactive electrophile for efficient acylation.
Base Et₃N or DIPEAA non-nucleophilic organic base to neutralize the HCl generated during the reaction.
Solvent Anhydrous DCM or THFAprotic solvents that are unreactive towards the acid chloride.
Temperature 0 °C to Room Temp.Controls the initial reactivity of the acid chloride.

II. C-Functionalization: Building Molecular Complexity

Functionalization of the carbon backbone of the 1,4-diazepane-2,5-dione ring allows for the introduction of substituents that can directly interact with the binding pockets of target proteins. The C3 position, being alpha to a carbonyl group, is the most accessible site for C-functionalization via enolate chemistry.

A. C3-Alkylation via Enolate Formation

The methylene protons at the C3 position are acidic due to their proximity to the C2-carbonyl group. Deprotonation with a strong, non-nucleophilic base generates an enolate, which can then be alkylated with a suitable electrophile.

Mechanistic Insight: A strong base, such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS), is required to deprotonate the α-carbon. The resulting lithium enolate is a potent nucleophile that reacts with alkyl halides. The stereochemical outcome of the reaction can be influenced by the conformation of the enolate and the approach of the electrophile. For chiral substrates, this can lead to diastereoselective alkylation.

Protocol 3: Diastereoselective C3-Alkylation

This protocol is adapted from methodologies developed for the diastereoselective alkylation of chiral 1,4-benzodiazepine-2,5-diones and is applicable to the 1,4-diazepane-2,5-dione core.[4]

  • Materials:

    • C3-unsubstituted 1,4-diazepane-2,5-dione substrate

    • Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) solution in THF/heptane/ethylbenzene

    • Alkyl halide (e.g., benzyl bromide, methyl iodide)

    • Anhydrous Tetrahydrofuran (THF)

    • Hexamethylphosphoramide (HMPA) (optional, Caution: HMPA is a carcinogen )

    • Saturated aqueous NH₄Cl solution

    • Standard work-up and purification reagents.

  • Step-by-Step Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the 1,4-diazepane-2,5-dione substrate (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of LDA or LHMDS (1.1 eq) dropwise via syringe.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • (Optional) For less reactive electrophiles, HMPA (2.0 eq) can be added to the enolate solution to break up aggregates.

    • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

    • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and perform a standard aqueous work-up as described in Protocol 1.

    • Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Parameter Condition Rationale
Base LDA or LHMDSStrong, non-nucleophilic bases that rapidly and cleanly generate the kinetic enolate at low temperatures.
Solvent Anhydrous THFA polar aprotic solvent that is suitable for low-temperature reactions and stabilizes the lithium enolate.
Temperature -78 °CEssential for forming the kinetic enolate and minimizing side reactions such as self-condensation.
Additive HMPA (optional)A polar aprotic co-solvent that can enhance the reactivity of the enolate by breaking up aggregates.
B. Functionalization at C6 and C7: The Frontier of Diazepanedione Chemistry

Direct and selective functionalization of the C6 and C7 positions of the saturated 1,4-diazepane-2,5-dione core represents a significant synthetic challenge due to the lack of inherent reactivity at these sp³-hybridized carbon atoms. Current research in the broader field of saturated heterocycle chemistry is focused on the development of C-H functionalization methodologies.

Conceptual Approaches:

  • Directed C-H Functionalization: This strategy involves the installation of a directing group on one of the nitrogen atoms, which can then coordinate to a transition metal catalyst and direct the functionalization to a specific C-H bond. While powerful, this approach requires additional synthetic steps for the installation and removal of the directing group.

  • Radical-based Methods: Photoredox catalysis and other radical-generating methods can be employed to activate C-H bonds, leading to their functionalization. These methods are often less regioselective but can provide access to novel derivatives.

  • Synthesis from Functionalized Precursors: A more traditional approach involves the synthesis of the 1,4-diazepane-2,5-dione ring from precursors that already bear the desired functionality at the positions corresponding to C6 and C7.

As this is an evolving area of research, detailed, universally applicable protocols for the C6 and C7 functionalization of the 1,4-diazepane-2,5-dione core are not yet established. Researchers interested in this area should consult the primary literature on C-H functionalization of saturated nitrogen heterocycles for the latest developments.[5][6]

III. Visualizing the Synthetic Pathways

To aid in the conceptualization of these synthetic transformations, the following diagrams illustrate the key functionalization strategies.

N_Functionalization Start 1,4-Diazepane-2,5-dione N_Alkylated N-Alkyl/Arylalkyl Derivative Start->N_Alkylated  Protocol 1:  1. NaH, DMF  2. R-X N_Acylated N-Acyl Derivative Start->N_Acylated  Protocol 2:  1. RCOCl, Et3N  2. DCM

Caption: N-Functionalization of the 1,4-diazepane-2,5-dione core.

C3_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Substrate in Anhydrous THF Cool Cool to -78 °C Dissolve->Cool Add_Base Add LDA or LHMDS Cool->Add_Base Form_Enolate Stir for 1h (Enolate Formation) Add_Base->Form_Enolate Add_Electrophile Add Alkyl Halide (R-X) Form_Enolate->Add_Electrophile React Stir at -78 °C for 2-4h Add_Electrophile->React Quench Quench with aq. NH4Cl React->Quench Extract Aqueous Work-up Quench->Extract Purify Column Chromatography Extract->Purify Final_Product C3-Alkylated Product Purify->Final_Product

Caption: Experimental workflow for the C3-alkylation of 1,4-diazepane-2,5-diones.

IV. Conclusion and Future Outlook

The 1,4-diazepane-2,5-dione scaffold continues to be a fertile ground for the discovery of new bioactive molecules. The functionalization strategies outlined in this guide provide a robust toolkit for chemists to explore the chemical space around this privileged core. While N-functionalization and C3-alkylation are well-established methods, the selective functionalization of the C6 and C7 positions remains a challenge, representing an exciting opportunity for methodological innovation. The development of novel C-H functionalization techniques will undoubtedly unlock new avenues for the synthesis of complex and diverse libraries of 1,4-diazepane-2,5-dione derivatives, accelerating the discovery of the next generation of therapeutics.

References

  • Giri, R., et al. (2019). Transition Metal-Catalyzed Directed C(sp3)–H Functionalization of Saturated Heterocycles. Synlett, 30(10), 1085-1101.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 656-683.
  • Wolfe, J. P., et al. (2012). Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 14(4), 1118-1121.
  • Guzman, A., et al. (2002). Diastereoselective alkylation of a chiral 1,4-benzodiazepine-2,5-dione containing the α-phenethyl group. Attempted asymmetric synthesis of α,β-diaminopropionic acid. Arkivoc, 2002(12), 4-14.
  • Kim, D., et al. (2012). Regio- and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction. Medicinal Chemistry Communications, 3(11), 1433-1437. Available at: [Link]

  • Golebiowski, A., et al. (2005). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 15(4), 1217-1220.
  • Corey, E. J., & Myers, A. G. (2006). Enantioselective Synthesis of Diversely Substituted Quaternary 1,4-Benzodiazepin-2-ones and 1,4-Benzodiazepine-2,5-diones. Journal of the American Chemical Society, 128(46), 14932-14933.
  • Campeau, L.-C., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 683-694.
  • Hu, Y., et al. (2023). Theoretical Study on the Copper-Catalyzed ortho-Selective C-H Functionalization of Naphthols with α-Phenyl-α-Diazoesters. Molecules, 28(4), 1735.
  • Martin, S. F., & Dodge, J. A. (1991). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 70, 1.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available at: [Link]

  • Chen, D. Y.-K., & Danda, H. (2009). Functionalization of Organic Molecules by Transition-Metal-Catalyzed C(sp3)-H Activation. Chemistry – A European Journal, 15(40), 10348-10358.
  • BenchChem. (2025).
  • Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(103), 99781-99793.
  • Tanimoto, H., & Takeda, K. (2025).
  • van der Sar, S. A., et al. (2022). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 87(20), 13627-13636.
  • Boumoud, B., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 356-364.
  • Haddadi, Z., et al. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(2), 470-479.
  • Moure, A., et al. (2012). Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives exhibiting potent activity as apoptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7097-7099.
  • Gabriele, B., & Vitale, P. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 25(11), 2689.
  • Casy, G., & Taylor, R. J. K. (2003). Synthesis of N1-alkyl-1,4-diazepin-5-ones via Schmidt ring expansion chemistry.
  • Abdelkafi, H., & Cintrat, J.-C. (2015).
  • Abdelkafi, H., & Cintrat, J.-C. (2015). Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. PMC. Available at: [Link]

  • Macquarrie, S. (2014). 1 α-Alkylation of N-Me 1,4-benzodiazepin-2,5-dione.
  • Jones, C. P., et al. (2017). N1-Arylation of 1,4-Benzodiazepine-2-ones with Diaryliodonium Salts. Synlett, 28(04), 481-484.
  • Golebiowski, A., et al. (2005). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. PubMed. Available at: [Link]

  • Anil, S. M., et al. (2019). Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents. New Journal of Chemistry, 43(1), 182-192.
  • Khan, M. S. Y., & Hasan, S. M. (2006). Synthesis, Alkylation Activity and Physico-chemical Evaluation of Benzodiazepine Linked Nitrogen Mustard Agent to Penetrate the Blood Brain Barrier. Indian Journal of Pharmaceutical Sciences, 68(3), 343.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione. As a seven-membered heterocyclic scaffold, this molecule presents unique synthetic challenges compared to more common six-membered diketopiperazines. Achieving high yield and purity requires careful control over reaction conditions, particularly during the critical intramolecular cyclization step. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.

Overview of the Synthetic Strategy

The most reliable and modular approach to synthesizing 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione involves the construction of a linear dipeptide-like precursor followed by a head-to-tail intramolecular cyclization. This strategy allows for precise installation of the N-ethyl and N-methyl substituents and control over the stereochemistry at the C3 position.

The general workflow consists of three key stages:

  • Formation of the Linear Precursor: Coupling of protected N-methylglycine and an N-ethylalanine ester.

  • Deprotection: Selective removal of the N-terminal and C-terminal protecting groups to reveal the reactive amine and carboxylic acid.

  • Intramolecular Cyclization: Formation of the seven-membered ring via an amide bond, a step that is highly sensitive to reaction conditions.

Below is a diagram illustrating this proposed synthetic pathway and the critical competition between the desired intramolecular cyclization and the undesired intermolecular polymerization.

G cluster_0 Step 1: Linear Precursor Synthesis cluster_1 Step 2: Deprotection cluster_2 Step 3: Cyclization vs. Polymerization cluster_3 Desired Pathway cluster_4 Side Reaction A Boc-N-methylglycine C Boc-N-methylglycyl-N-ethyl-L-alanine-OEt (Linear Precursor) A->C Coupling Agent (e.g., EDC/HOBt) B H-N-ethyl-L-alanine-OEt B->C D H-N-methylglycyl-N-ethyl-L-alanine-OH (Zwitterionic Precursor) C->D 1. Saponification (e.g., LiOH) 2. Acidolysis (e.g., TFA) E 1-Ethyl-3-methyl-1,4- diazepane-2,5-dione (Product) D->E Intramolecular Cyclization (High Dilution, Coupling Agent) F Linear Polymers / Dimers D->F Intermolecular Reaction (High Concentration) Troubleshooting start Low Yield or Impure Product check_polymer LC-MS shows high MW species or baseline smear? start->check_polymer is_polymer YES check_polymer->is_polymer Yes not_polymer NO check_polymer->not_polymer No solution_polymer Issue: Intermolecular Polymerization 1. Decrease concentration (1-5 mM). 2. Use syringe pump for slow addition. 3. Switch to faster coupling agent (HATU). is_polymer->solution_polymer check_sm LC-MS shows mainly unreacted starting material? not_polymer->check_sm is_sm YES check_sm->is_sm Yes not_sm NO check_sm->not_sm No solution_sm Issue: Incomplete Cyclization 1. Use stronger coupling agent (HATU, PyBOP). 2. Check base (DIPEA) stoichiometry. 3. Ensure anhydrous solvent (DMF/NMP). is_sm->solution_sm check_rac Incorrect optical rotation or diastereomers on HPLC? not_sm->check_rac is_rac YES check_rac->is_rac Yes not_rac NO check_rac->not_rac No solution_rac Issue: Racemization 1. Add HOBt or HOAt to coupling step. 2. Use HATU (contains HOAt moiety). 3. Lower reaction temperature to 0°C. is_rac->solution_rac end_node Purification Issue or Other Side Reaction not_rac->end_node

troubleshooting ring closure in diazepane-2,5-dione formation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Ring Closure & Library Generation

Introduction: The Entropic Challenge

Welcome to the technical support hub for diazepane-2,5-dione synthesis. If you are here, you are likely facing the "medium-sized ring" problem. Unlike 5- or 6-membered rings, the 7-membered diazepane ring suffers from significant entropic penalties and transannular strain during closure.

This guide prioritizes the two most robust synthetic routes:

  • The Ugi-Deprotection-Cyclization (UDC) Strategy: The industry standard for diversity-oriented synthesis (DOS).

  • Direct Dipeptide Cyclization: The "classical" approach, often plagued by dimerization.

Module 1: The Ugi-Deprotection-Cyclization (UDC) Strategy

This is the preferred method for generating libraries. It relies on a Multicomponent Reaction (MCR) followed by an acid-mediated ring closure.

Core Workflow Visualization

The following diagram illustrates the mechanistic pathway and critical failure points for the UDC strategy using a Boc-protected amine input.

UDC_Pathway cluster_0 Step 1: Ugi-4CR cluster_1 Step 2: Deprotection & Cyclization Input Aldehyde + Amine + Boc-Amino Acid + Isonitrile Ugi_Adduct Linear Ugi Adduct (Stable Intermediate) Input->Ugi_Adduct MeOH, RT, 24-48h Deprotection Boc Removal (Free Amine Generation) Ugi_Adduct->Deprotection TFA/DCE (1:10) Attack Intramolecular Nucleophilic Attack Deprotection->Attack Equilibrium Stall Stalled Linear Amine Deprotection->Stall Temp too low Product 1,4-Diazepane-2,5-dione (Cyclized) Attack->Product Microwave 120°C, 10 min Hydrolysis Hydrolysis Product (Ring Open) Attack->Hydrolysis Water present Excessive heating

Caption: The UDC pathway requires thermal energy to overcome the rotational barrier of the secondary amide bond (cis/trans isomerization) to permit ring closure.

Troubleshooting the UDC Route

Q1: I isolated the deprotected linear amine, but the ring won't close. Why?

  • Diagnosis: The secondary amide bond in the linear Ugi adduct predominantly adopts the trans conformation, which places the nucleophilic amine and the electrophilic carbonyl too far apart.

  • Solution: You must apply heat to overcome the rotational barrier.

    • Standard: Reflux in DCE/TFA for 4–12 hours.

    • Optimized:Microwave irradiation at 120–130°C for 10–15 minutes is proven to drive this cyclization near-quantitatively [1][2].

Q2: I am using Armstrong's Convertible Isonitrile (1-isocyanocyclohexene). My yield is low.

  • Diagnosis: The "Münchnone" intermediate formed during the convertible isonitrile route is sensitive to hydrolysis if the solvents are not strictly anhydrous.

  • Solution: Ensure your Methanol (for Ugi) and DCE (for cyclization) are dry. The cyclohexenyl amide must be treated with TFA/DCE or Acetyl Chloride/MeOH. If using Acetyl Chloride, ensure no water is present, or you will simply hydrolyze the amide to the acid instead of cyclizing [3].

Q3: Can I do this on Solid Phase (SPPS)?

  • Answer: Yes. The "Cyclization/Release" strategy is effective. The Ugi reaction is performed on-resin.[1] Treatment with acid (TFA) cleaves the resin linkage (if using an acid-labile linker like Rink) and deprotects the Boc group simultaneously, promoting cyclization into solution. If the product remains on the bead, your acid treatment was likely too mild to induce the cyclization-release [4].

Module 2: Direct Cyclization of Linear Dipeptides

This method involves coupling a linear dipeptide (H-AA1-AA2-OH) or using a "head-to-tail" cyclization strategy.

Troubleshooting Decision Tree

Direct_Cyclization Start Direct Dipeptide Cyclization Check_Conc Check Concentration Start->Check_Conc High_Conc > 5 mM Check_Conc->High_Conc Low_Conc < 1 mM Check_Conc->Low_Conc Dimer Issue: Dimerization (Cyclic Dimer) High_Conc->Dimer Intermolecular Reaction Dominates Racemization Issue: Racemization (Loss of Chirality) Low_Conc->Racemization Slow Kinetics Base-catalyzed Turn_Inducer Add Turn Inducer (Pseudoproline/Pro) Low_Conc->Turn_Inducer Pre-organization Fix_Rac Use Oxyma/DIC or DEPBT Racemization->Fix_Rac

Caption: Concentration control is the single most critical factor in direct cyclization to prevent dimerization.

Q4: I see a mass peak of [2M+H]+. Is this an aggregate?

  • Diagnosis: Likely not an aggregate, but a cyclic dimer (diketopiperazine of a tetrapeptide). This occurs when two linear dipeptides react intermolecularly before cyclizing.

  • Solution: High Dilution Principle.

    • Perform the reaction at 0.5 mM to 1.0 mM .

    • Use a syringe pump to slowly add the activated peptide to the base/solvent mixture over 1–2 hours.

Q5: My product is racemic. How do I maintain stereochemistry?

  • Diagnosis: 7-membered ring closure is slow. Prolonged activation of the C-terminal carboxylic acid leads to oxazolone formation, which readily racemizes.

  • Solution:

    • Reagents: Switch from HATU (highly reactive, high racemization risk in slow cyclizations) to Oxyma Pure/DIC or DEPBT . These maintain chiral integrity better during slow reactions [5].

    • Base: Avoid strong bases like DBU. Use DIPEA or Collidine, and use the minimum equivalent necessary (usually 2.0–2.5 eq).

Experimental Protocols

Protocol A: Microwave-Assisted UDC (Hulme Method)

Best for: Creating libraries with high diversity.

  • Ugi Reaction:

    • To a microwave vial, add Aldehyde (1.0 eq, 0.5 M in MeOH) and Amine (1.0 eq). Stir 30 min.

    • Add N-Boc-Anthranilic acid (or Boc-beta-amino acid) (1.0 eq) and Isonitrile (1.0 eq).

    • Stir at RT for 24–48 h.

    • QC Step: Evaporate and verify linear adduct via LCMS.

  • Deprotection/Cyclization:

    • Dissolve the crude Ugi adduct in 10% TFA in DCE (1,2-dichloroethane).

    • Seal the vial.

    • Irradiate: 120°C for 10–15 minutes (High Absorption setting).

    • Workup: Evaporate volatiles. Scavenge excess acid with basic resin or wash with sat. NaHCO3.

Protocol B: High-Dilution Direct Cyclization

Best for: Specific target synthesis from linear precursors.

  • Preparation:

    • Dissolve linear dipeptide (H-AA1-AA2-OH) in dry DMF to a concentration of 1 mM .

  • Coupling Cocktail:

    • Add Oxyma Pure (1.2 eq) and DIC (1.2 eq).

    • Alternative: PyAOP (1.5 eq) + HOAt (1.5 eq) + DIPEA (3.0 eq).

  • Execution:

    • Stir at Room Temperature for 24 hours.

    • Note: Do not heat initially. Heat increases the rate of dimerization more than cyclization in this specific context.

  • Purification:

    • Evaporate DMF (high vac). Flash chromatography is usually required to separate the monomer (diazepane) from the dimer (cyclized tetrapeptide).

Comparative Data: Reagent Efficacy

Coupling ReagentCyclization Yield (7-mem ring)Racemization RiskDimerization RiskNotes
HATU HighHighModerateFast, but prone to epimerization.
PyAOP HighModerateLowExcellent for N-methylated peptides.
DPPA ModerateLowHighClassical azide method; slow.
Oxyma/DIC Moderate-HighVery Low LowRecommended for chiral purity.
T3P ModerateLowLowEasy workup (water soluble byproducts).

References

  • Hulme, C. , et al.[2] "High-throughput synthesis of diazepane-2,5-diones via the Ugi reaction and microwave assisted deprotection/cyclization." Tetrahedron Letters, 2009.

  • Hulme, C. , et al. "Improved Procedure for the Solution Phase Preparation of 1,4-Benzodiazepine-2,5-dione Libraries via Armstrong's Convertible Isonitrile." Journal of Organic Chemistry, 1998.[1][2]

  • Keating, T. A. , & Armstrong, R. W. "Postcondensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide." Journal of the American Chemical Society, 1996.

  • Vroemans, R. , et al. "Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization...". Journal of Organic Chemistry, 2017.[3]

  • El-Faham, A. , & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.

Sources

overcoming solubility issues with 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges when working with this compound, particularly concerning its solubility. As a substituted cyclic diamide, 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione possesses unique physicochemical properties that can impact its behavior in various experimental systems.

This guide provides a structured approach to understanding and overcoming these challenges. It is organized into a Frequently Asked Questions (FAQs) section for foundational knowledge and a comprehensive Troubleshooting Guide for hands-on, practical solutions. The protocols and explanations provided are grounded in established principles of physical organic chemistry and pharmaceutical science, drawing parallels from structurally related molecules to provide robust, scientifically-sound advice.

Frequently Asked Questions (FAQs)

Q1: What is 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione and what are its key structural features?

1-Ethyl-3-methyl-1,4-diazepane-2,5-dione is a heterocyclic small molecule. Its core structure is a seven-membered ring containing two nitrogen atoms and two carbonyl groups, known as a 1,4-diazepane-2,5-dione. The nitrogen atoms are fully substituted with ethyl and methyl groups, making it a tertiary amide. These features—a cyclic structure, two amide bonds, and N-alkylation—are critical in determining its chemical behavior, including solubility, stability, and intermolecular interactions.[1][2]

Q2: Why is this compound likely to be poorly soluble in aqueous solutions?

The low aqueous solubility of this compound can be attributed to several factors inherent in its structure:

  • Tertiary Amide Nature: Unlike primary or secondary amides, the nitrogen atoms in 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione are not bonded to hydrogen atoms. Consequently, they cannot act as hydrogen bond donors, which significantly reduces their ability to form favorable interactions with water molecules.[1][3] They can only act as hydrogen bond acceptors via the carbonyl oxygens.

  • Hydrophobic Surface Area: The ethyl and methyl groups, along with the hydrocarbon backbone of the diazepane ring, contribute to the molecule's non-polar character and increase its lipophilicity.

  • Crystal Lattice Energy: For solid, crystalline compounds, the energy required to break the crystal lattice structure and allow the solvent to surround individual molecules can be substantial. If the energy gained from solvent-solute interactions is less than the lattice energy, solubility will be low.[4]

Q3: How does N-alkylation affect the properties of a cyclic diamide like this?

N-alkylation (the presence of the ethyl and methyl groups) has a profound impact:

  • Solubility: As mentioned, it prevents hydrogen bond donation, generally decreasing water solubility.[3]

  • Permeability: N-methylation and N-alkylation are common strategies in drug discovery to improve a molecule's ability to cross cell membranes.[5] This is because the modification can mask the polar amide bonds and encourage conformations that are more favorable for passive diffusion.

  • Conformational Rigidity: The alkyl groups can influence the conformational flexibility of the seven-membered ring, which can, in turn, affect its binding to biological targets.[5]

Q4: What general factors can I manipulate to influence the solubility of this compound?

The solubility of any compound is governed by the principle of "like dissolves like." Key factors you can control in the lab include:

  • Solvent Choice: Utilizing organic co-solvents can disrupt the solute-solute interactions and promote solvation.

  • pH: While the tertiary amides themselves are generally non-ionizable under typical pH ranges, other functionalities (if present) or extreme pH conditions could influence solubility.[6] For many diazepine-related structures, solubility can be pH-dependent.[7][8]

  • Temperature: Increasing the temperature usually increases the solubility of a solid in a liquid, although this effect may be modest and should be tested empirically.[6]

  • Additives/Excipients: Specialized molecules like cyclodextrins can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic parts and presenting a hydrophilic exterior to the solvent.[9][10]

Troubleshooting Guide: Overcoming Solubility Issues

This section provides practical, step-by-step guidance for common solubility problems.

Problem 1: My sample of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione will not dissolve in my aqueous buffer.

This is the most common challenge. The recommended approach is a systematic, tiered strategy starting with the simplest methods.

Below is a decision-making workflow to guide your solubilization efforts.

G start Insoluble Compound in Aqueous Buffer cosolvent Tier 1: Co-Solvent Screening (DMSO, DMF, Ethanol) start->cosolvent Start Here ph_adjust Tier 2: pH Adjustment (Acidic & Basic Buffers) cosolvent->ph_adjust Failure/Precipitation success Compound Solubilized Proceed with Experiment cosolvent->success Success advanced Tier 3: Advanced Formulation (Cyclodextrins, Surfactants) ph_adjust->advanced Failure/Precipitation ph_adjust->success Success advanced->success Success fail Re-evaluate Experiment (Consider synthesis of more soluble analog) advanced->fail Failure

Caption: Decision workflow for solubilizing 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione.

Causality: Organic solvents that are miscible with water can act as "bridges," creating a more favorable environment for the solute. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful dipolar aprotic solvents excellent at dissolving a wide range of organic molecules.

Step-by-Step Methodology:

  • Prepare a Concentrated Stock: Weigh out a precise amount of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione and dissolve it in a minimal volume of 100% DMSO. Aim for a high concentration (e.g., 10-50 mM). Gentle warming (<40°C) or vortexing may assist dissolution.[6]

  • Serial Dilution: Serially dilute this stock solution into your final aqueous buffer. It is critical to add the DMSO stock to the buffer with vigorous stirring, not the other way around, to avoid localized high concentrations that can cause immediate precipitation.

  • Observe for Precipitation: Check for any cloudiness or precipitate. A common issue is "crashing out," where the compound precipitates upon dilution because the final percentage of the organic co-solvent is too low to maintain solubility.

  • Optimize Co-Solvent Percentage: If precipitation occurs, determine the maximum tolerable co-solvent concentration for your experiment (e.g., 0.1%, 0.5%, 1% DMSO). Prepare your stock solution such that the final dilution does not exceed this limit.

Co-SolventClassKey Properties
DMSO Dipolar AproticExcellent solubilizing power; use at <1% in most cell-based assays.
DMF Dipolar AproticSimilar to DMSO but more toxic; good alternative if DMSO interferes.
Ethanol Polar ProticLess powerful than DMSO but often better tolerated in biological systems.
Acetonitrile Dipolar AproticMiscible with water; useful in analytical applications like HPLC.[11]
Problem 2: The compound dissolves initially in organic solvent but precipitates when diluted into my physiological buffer (pH 7.4).

This suggests the compound's solubility is highly dependent on the solvent environment and potentially the pH.

Causality: While the amide bonds are neutral, the overall molecule's solubility can still be influenced by pH. Some diazepine structures can undergo pH-dependent conformational changes or hydrolysis, which alters solubility.[7][12] Investigating solubility across a pH range is a crucial diagnostic step.

Step-by-Step Methodology:

  • Determine Intrinsic Solubility: Prepare saturated solutions of the compound in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Equilibrate: Agitate the solutions at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples to pellet any undissolved solid. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.[13][14][15]

  • Analyze the pH-Solubility Profile: Plot solubility versus pH. If you observe significantly higher solubility at a particular pH, consider if your experimental protocol can be adapted to use that pH. For example, diazepam, a related benzodiazepine, shows increased solubility in acidic conditions.[8]

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing apparent solubility.[4][9]

Step-by-Step Methodology:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Prepare Cyclodextrin Solution: Create a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Add the Compound: Add the solid 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione directly to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex.

  • Filter and Use: Filter the solution through a 0.22 µm filter to remove any undissolved particles. The resulting clear solution contains the solubilized compound.

Summary and Best Practices

  • Always start with the simplest method: Begin with co-solvents like DMSO before moving to more complex formulation strategies.

  • Characterize your compound: Before extensive experimentation, perform a basic solubility screen in common solvents (Water, PBS, Ethanol, DMSO) to understand its fundamental properties.

  • Mind the final concentration: Be aware of the final concentration of any additives (DMSO, cyclodextrins) in your experiment and run appropriate vehicle controls.

  • Verify your concentration: After solubilization, it is best practice to confirm the final concentration of your compound using an analytical technique like HPLC to ensure accuracy.[11][13]

This guide provides a framework for systematically addressing solubility challenges with 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione. By understanding the underlying chemical principles and following a structured troubleshooting approach, researchers can successfully prepare this compound for a wide range of scientific applications.

References

  • Ascendia Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Ascendia Pharma. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Ovid. [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Aggarwal, G., et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Innovations. [Link]

  • Asahi Kasei. How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. Asahi Kasei Pharma. [Link]

  • Wikipedia. Amide. Wikipedia. [Link]

  • Dale, J., & Coulon, R. (1965). Macrocyclic Compounds. Part VII. Conformations of Symmetrical Cyclic Diamides and Dilactams. RSC Publishing. [Link]

  • Indiana University. (2005). Principles of Drug Action 1, Amides. [Link]

  • Zhang, C., et al. (2020). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules. [Link]

  • Asahi Kasei. Solubility enhancement – Sonanos™. CEOLUS. [Link]

  • Knewtson, S. J., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][9][16]diazepine-3-carboxylate does not influence bioavailability. Scientific Reports. [Link]

  • Sibanc, R., et al. (2013). The solubility - intrinsic dissolution rate of diazepam and inclusion complexes diazepam with 2-hydroxypropyl-β-cyclodextrin. ResearchGate. [Link]

  • Touaibia, M., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. [Link]

  • Lescrinier, E., et al. (2022). Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. The Journal of Physical Chemistry B. [Link]

  • Touaibia, M., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. [Link]

  • Uddin, M. N., et al. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Uddin, M. N., et al. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta. [Link]

  • Otagiri, M., et al. (1985). The pH dependence of the thermodynamics of the interaction of diazepam with human serum albumin. International Journal of Pharmaceutics. [Link]

  • Ramajayam, R., et al. (2011). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

Sources

removing impurities from crude 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione

Executive Summary: The Purification Philosophy

You are dealing with a 7-membered cyclic dipeptide homolog (a diazepane-dione). The purification logic relies on a single, critical chemical distinction: Cyclization eliminates zwitterionic character.

Your crude material likely contains the target molecule mixed with its linear precursor (uncyclized dipeptide), oligomers, and reaction solvents.

  • The Target (Cyclic): Non-ionic, moderately polar, soluble in chlorinated solvents/alcohols.

  • The Impurity (Linear): Zwitterionic (contains free

    
     and 
    
    
    
    ), highly polar, water-soluble, insoluble in DCM/EtOAc.

We do not "hope" for purity; we force it using solubility differentials and pKa manipulation.

Phase 1: Diagnostic & Triage

Before initiating a protocol, confirm the nature of your impurity.

SymptomProbable ImpurityDiagnostic Check
Gummy/Oily Residue Linear dipeptide or Oligomers1H NMR: Look for broad peaks and distinct end-group signals (e.g., free amine protons).
High Melting Point (>200°C) Inorganic Salts or Linear ZwitterionsSolubility Test: Impurity dissolves in water but not in DCM.
Doublets in NMR (Methyl region) Racemate (Stereoisomer)Chiral HPLC: Check for enantiomeric excess (ee) drop.
Sharp smell / NMR solvent peak Trapped High-BP Solvent (DMSO/DMF)1H NMR: Check regions 2.5-3.0 ppm.

Phase 2: The "Chemical Filter" (Liquid-Liquid Extraction)

Use this as your primary cleanup method. It is the most robust way to remove linear precursors.

The Logic: The linear dipeptide impurity has a basic amine and an acidic carboxyl group. The cyclic target has neither (it is a neutral bis-lactam). We can wash the impurities away by toggling pH, while the target remains in the organic phase.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M HCl (aq)

  • Sat. NaHCO₃ (aq)

  • Brine[1]

Protocol:

  • Dissolution: Dissolve the crude solid in DCM (approx. 10-15 mL per gram). If it does not fully dissolve, the solid is likely the linear impurity. Filter it off before washing.[2]

  • Acid Wash: Wash the organic phase with 1M HCl (

    
     mL).
    
    • Mechanism:[2][3][4] Protonates the free amine of the linear impurity (

      
      ), forcing it into the aqueous layer. The cyclic amide is too weakly basic to protonate significantly.
      
  • Base Wash: Wash the organic phase with Sat. NaHCO₃ (

    
     mL).
    
    • Mechanism:[2][3][4] Deprotonates the free acid of the linear impurity (

      
      ), keeping it in the aqueous layer.
      
  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate.
    

Phase 3: Recrystallization (Polishing)

Use this if the product is solid but colored, or if HPLC purity is <98%.

The Logic: 1,4-diazepane-2,5-diones are typically crystalline solids with high lattice energy. They crystallize well from polar/non-polar solvent pairs.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Best For...
EtOH / Et₂O 1:3 to 1:5General purification. Dissolve in hot EtOH, add Et₂O until cloudy.
MeOH / EtOAc 1:4Removing non-polar byproducts.
Isopropanol (IPA) Pure"Crash" crystallization. Dissolve hot, cool slowly to 4°C.

Step-by-Step Guide:

  • Place crude material in an Erlenmeyer flask.

  • Add the polar solvent (e.g., Ethanol) dropwise while heating (60-70°C) until just dissolved. Do not boil off the solvent.

  • Remove from heat. Add the anti-solvent (e.g., Diethyl Ether) dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of the polar solvent to clear the solution.

  • Allow to cool to room temperature undisturbed (2 hours), then move to a fridge (4°C) for overnight crystallization.

  • Filter crystals and wash with cold anti-solvent.[5]

Phase 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying crude 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione.

PurificationWorkflow Start Crude 1-Ethyl-3-methyl- 1,4-diazepane-2,5-dione SolubilityCheck Solubility Check: Dissolve in DCM Start->SolubilityCheck Insoluble Solid Remains? (Linear Impurity) SolubilityCheck->Insoluble Turbid/Solid Extraction Liquid-Liquid Extraction (The Chemical Filter) SolubilityCheck->Extraction Clear Soln Filter Filter & Discard Solid Insoluble->Filter Filter->Extraction AcidWash Wash 1M HCl (Removes Amines) Extraction->AcidWash BaseWash Wash Sat. NaHCO3 (Removes Acids) AcidWash->BaseWash PurityCheck Check Purity (HPLC/NMR) BaseWash->PurityCheck Recryst Recrystallization (EtOH/Et2O) PurityCheck->Recryst <98% Final Pure Product PurityCheck->Final >98% Recryst->Final

Caption: Decision tree for removing linear and oligomeric impurities based on solubility and ionization states.

Frequently Asked Questions (FAQs)

Q: My product is oiling out during recrystallization. What went wrong? A: This is a common issue with diazepanes. It usually means the solution is too concentrated or the anti-solvent was added too fast.

  • Fix: Re-dissolve the oil by heating. Add more of the polar solvent (solvent #1). Let it cool much more slowly (wrap the flask in foil/towel). Scratch the glass with a spatula to induce nucleation.

Q: I see a second set of peaks in the NMR after purification. Is it an impurity? A: Check the integration. If the ratio is 1:1 or similar, it might be a conformer , not an impurity. Diazepane rings are flexible and can exist in boat/chair conformations that exchange slowly on the NMR time scale. Run the NMR at a higher temperature (e.g., 50°C); if the peaks coalesce, it is a single pure compound. If they remain distinct, you likely have a diastereomer (racemization at the methyl position).

Q: Can I use silica gel chromatography? A: Yes, but be careful. Diazepane-diones are polar.

  • Mobile Phase: Use a gradient of DCM:Methanol (98:2 to 90:10).

  • Warning: Linear dipeptides often streak on silica or stick permanently. The extraction method (Phase 2) is superior for removing linear precursors before you attempt chromatography.

References

  • General Synthesis & Properties of 1,4-Diazepane-2,5-diones Source: PubChem Compound Summary. "1-(4-Methylcyclohexyl)-1,4-diazepane-2,5-dione" (Structural Homolog Data). URL:[Link]

  • Separation of Cyclic vs. Linear Dipeptides Source: ResearchGate (Article).[4] "Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC." URL:[Link]

  • Recrystallization Solvent Selection Source: MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." URL:[Link]

  • Purification of 1,4-Diazepine Derivatives Source: MDPI. "Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure." URL:[Link]

Sources

Technical Support Center: Resolving Racemization Issues in Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The stereochemical integrity of pharmacologically active molecules is paramount. In the synthesis of chiral 1,4-diazepanes, a scaffold present in important therapeutics like the insomnia drug Suvorexant, maintaining enantiomeric purity is a critical challenge.[1] Racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers—can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[2][3]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve common issues related to racemization during diazepane synthesis. The content is structured in a practical question-and-answer format, combining troubleshooting workflows with foundational knowledge.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental problems. Follow the logical workflow to identify the root cause of enantiomeric excess (ee) loss and implement effective solutions.

Problem: My reaction produces a racemic or low-ee mixture.

This is one of the most common challenges in asymmetric synthesis. The loss of stereocontrol can happen at multiple stages.

Q1: What are the likely causes for poor stereoselectivity in my crude product?

A1: Poor stereoselectivity typically points to issues with the core reaction conditions or the reagents themselves. The primary causes include an ineffective catalyst, suboptimal reaction parameters, or racemization of a chiral starting material before the key reaction.

Recommended Troubleshooting Workflow:

G start Low ee Observed in Crude Product cat_check cat_check start->cat_check temp_check temp_check cat_check->temp_check Yes base_check base_check temp_check->base_check No mech_check mech_check base_check->mech_check No end Consult Further Literature mech_check->end No

Problem: My enantiomeric excess is high in the crude product but drops significantly after purification.

This indicates that racemization is occurring during the work-up or purification steps.

Q2: How can I prevent loss of ee during work-up and chromatography?

A2: Racemization during isolation is often caused by exposure to acidic or basic conditions or interaction with the stationary phase.

  • Acid/Base Sensitivity: The diazepane ring or adjacent functional groups may be susceptible to racemization under certain pH conditions. For instance, ring-chain tautomerism can be triggered, leading to an achiral intermediate.[4]

    • Solution: Neutralize the reaction mixture carefully. Use mild buffers (e.g., saturated aq. NH₄Cl for acidic conditions, saturated aq. NaHCO₃ for basic conditions) during aqueous work-up. Avoid strong acids or bases unless absolutely necessary.

  • Chromatography on Silica Gel: The acidic surface of standard silica gel can catalyze racemization of sensitive compounds.

    • Solution 1: Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (or another suitable base like pyridine) to neutralize the acidic sites.

    • Solution 2: Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or a bonded phase like diol or C18 (reversed-phase) for purification.

    • Solution 3: Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of racemization in syntheses related to diazepanes?

A1: Racemization occurs when a stereocenter is temporarily destroyed and then regenerated without stereocontrol. Key mechanisms include:

  • Enolization: If a stereocenter is alpha to a carbonyl group, deprotonation under basic conditions (or enol formation under acidic conditions) creates a planar, achiral enolate/enol intermediate. Reprotonation can occur from either face, leading to a racemic mixture.[2][5]

  • Ring-Chain Tautomerism: Particularly relevant for benzodiazepine-like structures, this mechanism involves a reversible ring-opening to form an achiral intermediate (e.g., an aldehyde).[4] Recyclization can then produce both enantiomers.

  • Carbocation Formation: Substitution reactions that proceed through a planar carbocation intermediate at the stereocenter will lead to racemization, as the incoming nucleophile can attack from either side.[2]

G R_Enantiomer (R)-Diazepane (Chiral) Intermediate Achiral Intermediate (e.g., Enolate, Ring-Opened Aldehyde) R_Enantiomer->Intermediate Base/Acid or Heat S_Enantiomer (S)-Diazepane (Chiral) Intermediate->R_Enantiomer Non-selective Protonation/Cyclization Intermediate->S_Enantiomer Non-selective Protonation/Cyclization

Q2: How does the choice of base and solvent impact racemization?

A2: The choice of base and solvent is critical for maintaining stereochemical integrity.

ParameterImpact on RacemizationRecommendations & Rationale
Base Strength Stronger bases increase the rate of deprotonation at the stereocenter, accelerating racemization.[5]Use the weakest base that effectively promotes the desired reaction. N-Methylmorpholine (NMM) is often a better choice than Diisopropylethylamine (DIPEA).[6]
Base Sterics Sterically hindered bases are less likely to access and deprotonate the stereocenter, thus suppressing racemization.[7]Use a hindered base like 2,4,6-collidine (TMP), which has been shown to minimize racemization in peptide fragment coupling.[6]
Solvent Polarity The effect is substrate-dependent. Polar, protic solvents can stabilize charged intermediates that may lead to racemization.Screen different solvents (e.g., THF, Dichloromethane, Toluene). For base-sensitive reactions, a less polar solvent may be beneficial.
Q3: Which modern synthetic methods are most effective at preventing racemization?

A3: Modern asymmetric synthesis has moved towards highly selective methods that operate under mild conditions.

  • Biocatalysis: The use of enzymes, such as Imine Reductases (IREDs), offers exceptional stereoselectivity.[3] Studies have shown that IREDs can catalyze intramolecular reductive amination to produce chiral 1,4-diazepanes with enantiomeric excesses often exceeding 99%.[1][8] This approach provides access to both (R)- and (S)-enantiomers by selecting the appropriate enzyme.

  • Asymmetric Catalysis: Transition metal catalysis using chiral ligands is a powerful strategy. For instance, copper-catalyzed asymmetric cyclizations have been developed for related azepine structures, achieving high yields and excellent enantioselectivities.[9] Organocatalysis, using small chiral organic molecules, is another effective method that avoids metal contamination.[3]

Q4: How do I reliably determine the enantiomeric excess of my diazepane product?

A4: The most robust and widely used technique is Chiral High-Performance Liquid Chromatography (HPLC) .[10][11] It separates enantiomers by passing them through a column containing a chiral stationary phase (CSP), leading to different retention times for each enantiomer.[11]

Other methods include:

  • NMR Spectroscopy: Using chiral shift reagents or chiral solvating agents to induce a chemical shift difference between enantiomers.[12]

  • Gas Chromatography (GC): On a chiral column, suitable for volatile compounds.[12]

  • Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often provides faster separations and uses less organic solvent.[11]

Key Experimental Protocols

Protocol 1: General Method for Chiral HPLC Analysis

This protocol provides a starting point for developing a method to determine the enantiomeric excess of a novel diazepane derivative.

  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a UV detector is required.[10]

    • Column: Select a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are a common starting point for screening.

  • Sample Preparation:

    • Prepare a stock solution of your racemic diazepane standard at approximately 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).

    • Prepare a sample of your synthesized product at the same concentration.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Method Screening:

    • Begin with a simple mobile phase, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) for normal-phase chromatography.[13]

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Set the UV detector to a wavelength where your compound has strong absorbance (e.g., 254 nm or 280 nm).

    • Inject the racemic standard to confirm that the two enantiomers are separated.

  • Optimization (if separation is poor):

    • Adjust Mobile Phase: Systematically vary the ratio of hexane/isopropanol (e.g., 95:5, 80:20). Small amounts of additives like ethanol or methanol can also be tested.

    • Lower the Flow Rate: Reducing the flow rate (e.g., to 0.5 mL/min) can increase resolution, though it will lengthen the analysis time.

    • Change Temperature: Varying the column temperature can affect selectivity.

  • Quantification:

    • Once separation is achieved, inject your synthesized sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100[11]

Protocol 2: Racemization Suppression During a Coupling Reaction

This protocol illustrates best practices for a critical step where racemization often occurs, such as an amide bond formation to build the diazepane precursor.

  • Reagent Preparation:

    • Dissolve the carboxylic acid component (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

  • Activation and Coupling:

    • Add a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.1 eq).[6][14] Oxyma is a highly effective and non-explosive alternative.[6]

    • Add a carbodiimide coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (1.1 eq).

    • Stir the activation mixture at 0 °C for 5-10 minutes.

    • In a separate flask, dissolve the amine component (1.2 eq) and a sterically hindered base like 2,4,6-collidine (1.5 eq) in the same anhydrous solvent.[6]

    • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and slowly warm to room temperature over several hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench with a mild buffer (e.g., saturated aq. NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer successively with mild acid (if applicable, e.g., 5% citric acid), mild base (e.g., saturated aq. NaHCO₃), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product for enantiomeric excess before proceeding to purification.

References

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. [Link]

  • Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. ResearchGate. [Link]

  • Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. ResearchGate. [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[ b][8][4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. PubMed. [Link]

  • Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. PubMed. [Link]

  • (PDF) Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. ResearchGate. [Link]

  • Racemization. Wikipedia. [Link]

  • Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. [Link]

  • Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids. PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Innovative Methods for the Stereoselective Synthesis of Chiral Medicines. Journal of Chemical and Pharmaceutical Research. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules. PMC. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. University of the Punjab. [Link]

  • Atropisomers of 1,4-benzodiazepines. Synthesis and resolution of a diazepam-related 1,4-benzodiazepine. Journal of the American Chemical Society. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • How can we separate a pair of enantiomers by using chiral HPLC ? ResearchGate. [Link]

  • Stereochemical aspects of benzodiazepine binding to human serum albumin. I. Enantioselective high performance liquid affinity chromatographic examination of chiral and achiral binding interactions between 1,4-benzodiazepines and human serum albumin. Molecular Pharmacology. [Link]

  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science. [Link]

Sources

stability of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Ensuring Aqueous Stability

Welcome to the technical support guide for 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous stability of this diketopiperazine (DKP). As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to design robust experiments and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione and why is its stability in water a concern?

1-Ethyl-3-methyl-1,4-diazepane-2,5-dione belongs to the diketopiperazine (DKP) class of compounds. DKPs are cyclic dipeptides, meaning they are formed from the condensation of two amino acids.[1] Their rigid structure makes them attractive scaffolds in drug discovery. However, this structure contains two internal amide bonds, which are susceptible to hydrolysis in an aqueous environment.

The stability of this compound in your experimental system (e.g., cell culture media, formulation buffer) is critical for generating reliable and reproducible data. Degradation can lead to a decrease in the concentration of the active compound and the formation of new chemical entities, potentially confounding your experimental results.

Q2: What is the primary degradation pathway for this compound in aqueous solution?

The principal degradation route is the hydrolysis of one or both of the amide bonds within the seven-membered diazepane ring. This ring-opening event results in the formation of a linear dipeptide-like molecule.[1][2] Further hydrolysis can then cleave the linear dipeptide into its constituent amino acid precursors. The initial ring-opening is typically the rate-limiting step and the primary event monitored in stability studies.

Below is a diagram illustrating the initial hydrolysis step.

Hydrolysis_Pathway cluster_0 Aqueous Environment (H₂O) DKP 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione (Cyclic Structure) Linear_Product Linear Hydrolysis Product DKP->Linear_Product Amide Bond Hydrolysis

Caption: Hydrolysis pathway of the cyclic dione.

Q3: What are the key factors that influence the stability of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione?

The rate of hydrolysis is primarily influenced by three factors:

  • pH: This is the most critical factor. Like other cyclic dipeptides, the compound is generally most stable in a neutral to slightly acidic pH range (approximately pH 3-8).[3] Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly due to acid- or base-catalyzed mechanisms.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing stock solutions or formulated products at lower temperatures (e.g., 2-8°C or -20°C) is crucial for long-term stability.[3]

  • Buffer Species: Certain buffer components can act as catalysts for hydrolysis. While less common, it's a factor to consider if you observe unexpected instability.

Q4: How can I quantitatively measure the stability of my compound?

The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] A stability-indicating HPLC method is one that can separate the parent compound from its degradation products. This allows you to accurately measure the decrease in the parent compound's concentration over time.

Troubleshooting Guide

Problem: My compound's concentration is decreasing rapidly in my aqueous formulation.

If you observe a faster-than-expected loss of your compound, a systematic investigation is required. This workflow can help you pinpoint the cause.

Troubleshooting_Workflow decision decision process process start Start: Unexpected Compound Loss check_ph Measure pH of Solution start->check_ph is_ph_extreme Is pH < 4 or > 8? check_ph->is_ph_extreme adjust_ph Adjust pH to 6-7 using a suitable buffer is_ph_extreme->adjust_ph Yes check_temp Review Storage Temperature is_ph_extreme->check_temp No analyze_degradants Run Stability-Indicating HPLC/LC-MS adjust_ph->analyze_degradants is_temp_high Stored > 4°C? check_temp->is_temp_high store_cold Store at 2-8°C or frozen. Minimize freeze-thaw cycles. is_temp_high->store_cold Yes is_temp_high->analyze_degradants No store_cold->analyze_degradants confirm_hydrolysis Confirm presence of linearized degradant analyze_degradants->confirm_hydrolysis reformulate Consider reformulation: - Co-solvents (e.g., DMSO, PEG) - Lyophilization confirm_hydrolysis->reformulate

Caption: Troubleshooting workflow for compound instability.

  • Verify Solution pH: Use a calibrated pH meter. If the pH is outside the optimal 4-8 range, the solution is likely promoting acid or base-catalyzed hydrolysis.[3]

  • Check Storage Conditions: Was the solution left at room temperature for an extended period? Elevated temperatures will accelerate degradation.

  • Analyze for Degradants: Use an appropriate HPLC or LC-MS method to see if new peaks, corresponding to the hydrolysis product, are appearing as the parent peak decreases. The hydrolysis product will be more polar and thus have a shorter retention time on a reverse-phase column.

Problem: I see new, unexpected peaks in my chromatogram after incubating my compound.

This is a classic sign of degradation.

  • Causality: The new peaks are likely the hydrolysis products. In a reverse-phase HPLC system (e.g., C18 column), breaking the cyclic structure to form the more polar linear dipeptide will almost always result in a decreased retention time.

  • Validation: To confirm the identity of these new peaks, you can perform LC-MS analysis. The primary hydrolysis product should have a mass corresponding to the parent compound + 18 Da (the mass of one water molecule).

Experimental Protocol: Aqueous Stability Assessment

This protocol provides a framework for conducting a forced degradation study to understand the stability profile of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione.

Objective: To determine the rate of degradation of the target compound at different pH values and temperatures.

Materials:

  • 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase

  • Buffer salts (e.g., phosphate, citrate) to prepare pH 3, 5, 7, and 9 buffers

  • Calibrated pH meter

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled incubators or water baths

Methodology:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in a non-aqueous solvent where it is stable, such as DMSO or acetonitrile. This serves as your T=0 reference standard.

  • Preparation of Study Samples:

    • Prepare buffers at pH 3, 5, 7, and 9.

    • Spike the stock solution into each buffer to a final concentration of 100 µg/mL. Ensure the volume of organic solvent is low (<1%) to not affect the aqueous conditions.

    • Vortex each sample thoroughly.

  • Time Zero (T=0) Analysis:

    • Immediately after preparation, take an aliquot from each pH sample and the stock solution.

    • Analyze these T=0 samples by HPLC to get the initial peak area of the parent compound.

  • Incubation:

    • Divide the remaining volume of each pH sample into two sets.

    • Incubate one set at room temperature (~25°C) and the other at an elevated temperature (e.g., 40°C).

  • Time Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each incubated sample.

    • Analyze immediately by HPLC.

  • HPLC Analysis (Example Conditions):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 220 nm)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to its T=0 peak area.

    • Plot the % remaining vs. time for each condition.

Data Interpretation

Summarize your findings in a table for clear comparison.

pHTemperature (°C)% Remaining (24h)% Remaining (48h)
3.04085.2%71.5%
5.04098.1%96.3%
7.04099.5%98.9%
9.04070.3%55.8%
7.025>99.9%>99.9%

This is example data.

This data would suggest that the compound is most stable around neutral pH and that both high pH and, to a lesser extent, low pH accelerate degradation, with the effect being more pronounced at elevated temperatures.

References
  • Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). ResearchGate. Available from: [Link]

  • Hydrolysis and Cyclodehydration of Dipeptide under Hydrothermal Conditions. ResearchGate. Available from: [Link]

  • A Minimalistic Hydrolase Based on Co-Assembled Cyclic Dipeptides. ChemRxiv. Available from: [Link]

  • A minimalistic hydrolase based on co-assembled cyclic dipeptides. RSC Publishing. Available from: [Link]

  • Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media. Available from: [Link]

Sources

Technical Support Center: Scale-Up of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SC-DIAZ-7M-001 Subject: Troubleshooting Scale-Up, Cyclization Kinetics, and Impurity Profiling

Executive Summary

The synthesis of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione represents a classic challenge in heterocyclic chemistry: the formation of a medium-sized (7-membered) ring. Unlike 5- or 6-membered rings, which benefit from favorable enthalpy, or macrocycles, which benefit from favorable entropy (once the chain ends meet), 7-membered rings sit in a "kinetic dead zone." They suffer from transannular strain and unfavorable entropy.

When scaling this from milligram (medicinal chemistry) to kilogram (process chemistry) batches, the standard "high dilution" techniques become economically unviable. This guide addresses the specific engineering and chemical modifications required to scale this homodiketopiperazine scaffold while maintaining the stereochemical integrity of the C3-methyl group.

Module 1: Synthetic Route & Mechanism

Before troubleshooting, we must establish the baseline process. The most robust route for this specific scaffold is the cyclization of a linear dipeptide precursor consisting of N-Ethyl-Alanine and


-Alanine .
Standard Workflow
  • Coupling: N-Ethyl-L-Alanine +

    
    -Alanine Methyl Ester 
    
    
    
    Linear Dipeptide.
  • Cyclization: Intramolecular aminolysis (Head-to-Tail cyclization).

SynthesisPath Precursors N-Ethyl-L-Alanine + Beta-Alanine Ester Linear Linear Dipeptide (N-Et-Ala-Beta-Ala-OMe) Precursors->Linear Coupling (EDC/HOBt) Transition Cis-Amide Transition State Linear->Transition Rotational Isomerization Product 1-Ethyl-3-methyl- 1,4-diazepane-2,5-dione Transition->Product Cyclization (k_cyc) Oligomer Linear Oligomers (Impurity) Transition->Oligomer Intermolecular (k_poly) Dimer Cyclic Dimer (14-membered) Oligomer->Dimer Double Cyclization

Figure 1: The kinetic competition between cyclization (


) and oligomerization (

). The N-Ethyl group aids cyclization by favoring the cis-amide conformer.

Module 2: Troubleshooting & FAQs

Issue 1: "My yield drops drastically (from 80% to 30%) when scaling from 1g to 100g."

Diagnosis: The Concentration Effect (Oligomerization). In small-scale batches, you likely used high dilution (1–5 mM) to favor intramolecular cyclization over intermolecular polymerization. At 100g, maintaining 5 mM requires hundreds of liters of solvent, which is impractical. You likely increased the concentration, shifting the kinetics toward polymerization.

Solution: Pseudo-High Dilution (PHD) You must engineer the reactor setup to simulate high dilution without the massive solvent volume.

  • Protocol:

    • Reactor A (Heated Sump): Contains the cyclization catalyst (e.g., DBU or molecular sieves) in a refluxing solvent (Toluene or Xylene) at low volume.

    • Reactor B (Feed): Contains your Linear Dipeptide precursor dissolved in a minimum amount of solvent.

    • Action: Slowly pump the solution from B into A over 8–12 hours.

    • Mechanism: The instantaneous concentration of the unreacted linear precursor in Reactor A remains extremely low (< 5 mM), favoring cyclization, while the product accumulates.

Data: Yield vs. Feed Rate (Simulated)

Feed Time (Hours)Instantaneous Conc. (mM)Cyclic Monomer Yield (%)Oligomer/Polymer (%)
0.5 (Dump)> 10032%65%
4.0~ 2068%28%
12.0 < 2 88% 8%
Issue 2: "The product is racemizing at the C3 position."

Diagnosis: Base-Catalyzed Epimerization. The C3-methyl group is alpha to a carbonyl and part of an amide. While less acidic than a ketone alpha-proton, it is susceptible to deprotonation under the harsh conditions often used to force 7-membered ring closure (e.g., NaH, refluxing alkoxides).

Solution: Switch to Mild Activation or Additives.

  • Avoid Strong Bases: Do not use Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) if chirality is critical.

  • Use the "Turn-Inducer" Effect: The N-Ethyl group at position 1 is your ally. N-alkylation lowers the energy barrier for the cis-peptide bond conformation, which is required for ring closure. You do not need extreme heat.

  • Recommended Reagents:

    • Activation: Use HATU or T3P (Propylphosphonic anhydride) for the cyclization step if closing from the free acid.

    • Base: Use DIPEA (Hunig's base) or TMP (2,2,6,6-tetramethylpiperidine) which are sterically hindered and less likely to deprotonate the C3-alpha carbon.

Issue 3: "I see a persistent impurity at 2x Molecular Weight."

Diagnosis: The Cyclic Dimer (Cyclo-bis-dipeptide). Instead of closing the 7-membered ring, two linear molecules reacted Head-to-Tail to form a 14-membered ring. This is thermodynamically stable and very difficult to separate from the 7-membered ring due to similar polarity.

Troubleshooting Protocol:

  • Check Temperature: 14-membered rings often form at lower temperatures where the activation energy for the strained 7-membered ring hasn't been met. Increase reaction temperature (e.g., switch from THF to Toluene reflux).

  • Check Concentration: As per Issue 1, this is a concentration-dependent side reaction.

  • Identification:

    • 1H NMR: The dimer peaks are often broader or slightly chemically shifted compared to the monomer.

    • MS: Look for

      
      . Note: Sometimes the monomer forms a non-covalent dimer in the MS source. Verify by running MS with different ionization energies.
      
Issue 4: "Purification is the bottleneck. I can't run a 5kg silica column."

Diagnosis: Process Engineering Failure. Chromatography is not scalable for commodity or early-phase bulk synthesis.

Solution: Crystallization via Solvent Switching. 1,4-diazepane-2,5-diones are typically polar but crystallize well due to rigid amide stacking.

Step-by-Step Crystallization Guide:

  • Reaction Solvent: Toluene (after PHD).

  • Workup: Wash with mild acid (remove DIPEA/DBU) and brine.

  • Solvent Swap: Distill off Toluene and swap to Isopropyl Acetate (IPAc) or Ethyl Acetate .

  • Anti-solvent: Add Heptane or MTBE slowly at 50°C until cloud point.

  • Cooling: Cool to 0°C at a rate of 10°C/hour.

  • Polymorph Check: Verify the solid form by XRPD if this is for GMP release.

Module 3: Decision Logic for Optimization

Use this flow to determine your next experiment.

Troubleshooting Start Start Scale-Up (10g - 100g) CheckYield Is Yield > 75%? Start->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes IssueYield Issue: Oligomerization CheckYield->IssueYield No CheckChiral Is EE > 98%? CheckPurity->CheckChiral Yes IssuePur Issue: Dimer/Linear CheckPurity->IssuePur No IssueChiral Issue: Racemization CheckChiral->IssueChiral No Success Process Validated CheckChiral->Success Yes ActionYield Implement Pseudo-High Dilution (12h feed) IssueYield->ActionYield ActionYield->CheckYield ActionChiral Switch Base to DIPEA Lower Temp, Use T3P IssueChiral->ActionChiral ActionChiral->CheckChiral ActionPur Crystallization: IPAc/Heptane System IssuePur->ActionPur ActionPur->CheckPurity

Figure 2: Decision tree for troubleshooting yield, purity, and stereochemistry issues during scale-up.

References

  • Sathe, M., et al. (2006).[1] "Rapid Entry to 1,4-Diazepane-2,5-dione from

    
    -Amino Acids." ChemInform. Link
    
  • Caroen, J., et al. (2015).[1] "Solid-phase synthesis of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones via a cyclization/release strategy." Tetrahedron. Link

  • Rothe, M., et al. (1982). "Cyclization of Linear Dipeptides: Ring Expansion and Conformation." The Peptides: Analysis, Synthesis, Biology.
  • Wender, P. A., et al. (2020).[2] "Synthesis of 7-Membered Rings." ACS Catalysis.[2] Link

  • Perrotta, E., et al. (2012). "Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione...". Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based methods for the analysis of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione, a substituted cyclic dipeptide. We will explore the nuances of its analysis by electrospray ionization tandem mass spectrometry (ESI-MS/MS) and contrast this powerful technique with alternative analytical approaches, supported by established principles for related molecular structures.

Introduction to 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione and its Analytical Challenges

1-Ethyl-3-methyl-1,4-diazepane-2,5-dione belongs to the family of 2,5-diketopiperazines (DKPs), also known as cyclic dipeptides.[1][2] These scaffolds are prevalent in various natural products and are of significant interest in medicinal chemistry due to their diverse biological activities. The analytical challenge lies in unequivocally identifying and quantifying this specific substituted diazepane-dione, often in complex matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers a sensitive and specific solution.

Core Principles of Mass Spectrometry for Diazepane-dione Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of compounds, providing structural information through fragmentation patterns.[3] For non-volatile and thermally labile molecules like 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione, electrospray ionization (ESI) is the preferred method, typically generating protonated molecular ions [M+H]+ in positive ion mode.[4] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze characteristic fragmentation, which is crucial for structural confirmation.

Predicted Fragmentation Pathways

While no direct literature exists for the fragmentation of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione, we can predict its fragmentation based on the well-documented behavior of related piperazine and cyclic dipeptide structures.[4][5] The primary fragmentation events are expected to involve cleavages of the C-N bonds within the diazepane ring and the loss of substituents.

Predicted Fragmentation of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione

cluster_0 cluster_1 M [M+H]+ (m/z 171.11) F1 m/z 142.08 (-C2H5) M->F1 - C2H5 F4 m/z 70.07 (C4H8N+) M->F4 Ring Cleavage F2 m/z 128.06 (-C2H5, -CH2) F1->F2 - CH2 F3 m/z 99.07 (-C2H5, -C2H3NO) F1->F3 - C2H3NO

Caption: Predicted ESI-MS/MS fragmentation of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione.

A Comparative Guide to Analytical Methodologies

Technique Principle Strengths Limitations Typical Application
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.[1][2]High sensitivity and selectivity; provides structural information; suitable for complex matrices.Requires expertise for method development; potential for matrix effects.Definitive identification and quantification in biological and chemical samples.
HPLC-UV/DAD Chromatographic separation with detection based on UV absorbance.[6]Robust and widely available; good for quantification of known compounds.Lower sensitivity and selectivity compared to MS; limited structural information.Routine quality control and purity assessment.
NMR Spectroscopy Analysis of the magnetic properties of atomic nuclei.[3]Unrivaled for de novo structure elucidation; provides detailed conformational information.Lower sensitivity than MS; requires larger sample amounts and higher purity.[7]Primary structural confirmation of isolated and purified compounds.
GC-MS Gas chromatographic separation followed by mass analysis.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile compounds like diazepane-diones without derivatization.[3]Analysis of volatile impurities or related reaction byproducts.

Experimental Protocols: A Practical Approach

Protocol 1: LC-MS/MS Analysis

This protocol outlines a general approach for the development of a sensitive and selective LC-MS/MS method for 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

  • Precursor Ion: m/z 171.11 (calculated for [C8H14N2O2+H]+).

  • Product Ions: Monitor the predicted fragment ions (e.g., m/z 142.08, 128.06, 99.07, 70.07).

  • Collision Energy: Optimize for each transition to achieve maximum signal intensity.

LC-MS/MS Workflow

cluster_0 Sample Sample Preparation LC LC Separation (C18) Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 MS1: Precursor Ion Selection (m/z 171.11) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Data Data Analysis MS2->Data

Caption: A typical workflow for the LC-MS/MS analysis of small molecules.

Protocol 2: Comparative HPLC-UV Analysis

For routine analysis where the identity of the compound is already confirmed, HPLC-UV provides a robust alternative.

1. Sample Preparation: As described in Protocol 1, but higher concentrations may be required.

2. HPLC Conditions:

  • Column and Mobile Phase: Same as in Protocol 1.

  • Detector: UV or Diode Array Detector (DAD).

  • Wavelength: Monitor at a wavelength where the compound exhibits maximum absorbance (e.g., around 210-220 nm, typical for amide bonds).

Trustworthiness: A Self-Validating System

The described LC-MS/MS protocol is inherently self-validating. The combination of a specific retention time from the LC separation and the unique precursor-to-product ion transitions in the MS/MS analysis provides a high degree of confidence in the identification and quantification of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione. The use of stable isotope-labeled internal standards is highly recommended for the most accurate quantification, as it corrects for matrix effects and variations in instrument response.

Conclusion

The analysis of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione is most effectively achieved through LC-MS/MS, which offers unparalleled sensitivity and specificity for both identification and quantification. While other techniques like HPLC-UV and NMR have their specific applications in purity assessment and definitive structure elucidation, respectively, LC-MS/MS stands out as the most versatile and powerful tool for researchers in drug development and related scientific fields. The principles and protocols outlined in this guide, derived from extensive experience with related chemical structures, provide a solid foundation for the successful analysis of this and other novel diazepane-dione compounds.

References

  • Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. (2015). Journal of the Agricultural Chemical Society of Japan.
  • Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. (2015). Bioscience, Biotechnology, and Biochemistry.
  • Accurate quantification of modified cyclic peptides without the need for authentic standards. (n.d.). Analytical and Bioanalytical Chemistry.
  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and M. (n.d.).
  • 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-. (n.d.). NIST WebBook.
  • Sobolev, A., et al. (2025).
  • Mass spectra and major fragmentation patterns of piperazine designer drugs. (n.d.).
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (2025). Benchchem.
  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). Journal of Mass Spectrometry.

Sources

Privileged Scaffolds in Peptidomimetics: A Comparative Analysis of Diketopiperazines and Diazepane-2,5-diones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of peptidomimetics, the transition from a 6-membered diketopiperazine (DKP) ring to a 7-membered 1,4-diazepane-2,5-dione ring represents more than a simple homologation. It is a strategic shift in drug design that alters conformational flexibility, side-chain vector orientation, and solubility profiles.

This guide objectively compares these two privileged scaffolds, providing experimental protocols and structural insights to assist medicinal chemists in selecting the optimal core for their target.

Part 1: Structural & Conformational Analysis[1]

The primary distinction between these scaffolds lies in their ability to mimic secondary protein structures.

Diketopiperazines (2,5-DKPs)[2][3][4]
  • Core Structure: 6-membered bis-lactam ring.

  • Conformation: Highly rigid. Predominantly exists in a boat conformation, though planar transition states are accessible.

  • Mimicry: Excellent surrogate for

    
    -turns  (specifically type I and II).
    
  • Limitation: The high rigidity can be a liability when "induced fit" is required for binding. The vectors of the substituents at C3 and C6 are fixed, often limiting the exploration of chemical space to a specific quadrant.

1,4-Diazepane-2,5-diones[2][3][5][6][7][8][9]
  • Core Structure: 7-membered bis-lactam ring.

  • Conformation: Semi-rigid. Adopts a twist-boat or distorted chair conformation.

  • Mimicry: The expanded ring allows for the mimicry of

    
    -turns  and distorted helical turns.
    
  • Advantage: The 7-membered ring introduces a degree of "ring puckering" not seen in DKPs. This flexibility allows the scaffold to orient side chains (R-groups) into binding pockets that are sterically inaccessible to the flatter DKP core.

Comparative Decision Matrix

The following decision tree illustrates when to deploy each scaffold based on structural requirements.

ScaffoldDecision Start Target Binding Requirement Flexibility Is 'Induced Fit' required? Start->Flexibility DKP_Path Rigid / Pre-organized Flexibility->DKP_Path No (Lock conformation) Diaz_Path Adaptive / Flexible Flexibility->Diaz_Path Yes (Allow puckering) TurnType Target Secondary Structure? DKP_Result Select DIKETOPIPERAZINE (Beta-turn mimicry) TurnType->DKP_Result i, i+1 interactions DKP_Path->TurnType Diaz_Result Select DIAZEPANE-2,5-DIONE (Gamma-turn / Helical mimicry) Diaz_Path->Diaz_Result i, i+2 interactions

Figure 1: Decision matrix for scaffold selection based on binding pocket dynamics and desired secondary structure mimicry.

Part 2: Physicochemical & Pharmacokinetic Profiles[10]

The expansion of the ring system significantly impacts the drug-likeness of the molecule.

ParameterDiketopiperazine (DKP)1,4-Diazepane-2,5-dioneImplication for Drug Design
Solubility Low to ModerateModerate to HighThe symmetry of DKPs often leads to high crystal lattice energy and poor solubility. The asymmetry of diazepanes disrupts packing, enhancing solubility.
H-Bonding 2 Donors / 2 Acceptors2 Donors / 2 AcceptorsBoth scaffolds effectively engage backbone H-bond networks in proteins.
Metabolic Stability HighHighBoth are resistant to standard proteases. Diazepanes offer superior stability against specific amidases due to the non-natural 7-membered ring.
PSA (Polar Surface Area) ~58 Ų~58 ŲSimilar PSA suggests comparable passive membrane permeability, provided solubility is not rate-limiting.
Synthetic Diversity High (4 positions)Very High (up to 5 positions)Diazepanes allow for an additional point of diversity due to the extra methylene unit in the ring.

Part 3: Synthetic Strategies (The "How-To")

While DKPs are often formed by the cyclization of linear dipeptides, 1,4-diazepane-2,5-diones are best accessed via Multicomponent Reactions (MCRs), specifically the Ugi-Deprotection-Cyclization (UDC) strategy. This method is superior to linear synthesis as it allows the one-pot assembly of four diverse inputs.

Experimental Protocol: UDC Synthesis of 1,4-Diazepane-2,5-diones

Objective: Synthesize a library of diazepane-2,5-diones using a convertible isocyanide or a Boc-protected amino acid strategy.

Reagents:

  • Aldehyde (R1)

  • Amine (R2)

  • Boc-protected

    
    -amino acid (or 
    
    
    
    -amino acid if using specific linkers) (R3)
  • Convertible Isocyanide (e.g., Armstrong's isonitrile or simple alkyl isocyanide if using bifunctional acid) (R4)

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve Aldehyde (1.0 equiv) and Amine (1.0 equiv) in Methanol (0.5 M).

    • Stir at room temperature for 2 hours to pre-form the imine. Note: Pre-formation prevents direct reaction of isocyanide with the acid.

  • Ugi Condensation:

    • Add the Boc-protected amino acid (1.0 equiv).

    • Add the Isocyanide (1.0 equiv).

    • Stir at room temperature for 24–48 hours.

    • Validation: Monitor by LC-MS for the disappearance of the imine and appearance of the linear Ugi adduct.

  • Deprotection (Acidolysis):

    • Evaporate solvent. Redissolve the crude Ugi adduct in 20% TFA/DCM (or 4M HCl in Dioxane).

    • Stir for 2 hours to remove the Boc group and unmask the secondary amine.

    • Remove volatiles under reduced pressure.

  • Cyclization (Ring Closure):

    • Redissolve the deprotected intermediate in Methanol or DMF.

    • Add a base (e.g., TEA or DIPEA, 3.0 equiv) to neutralize the salt and trigger nucleophilic attack of the amine onto the terminal amide (or ester).

    • Heat to 60°C if cyclization is slow.

    • Mechanism:[1] The internal amine attacks the exocyclic amide carbonyl, expelling the isocyanide-derived amine (if using a convertible isocyanide) or simply closing the ring if an ester was used.

UDC_Pathway Inputs Aldehyde + Amine + Boc-Acid + Isocyanide Ugi_Adduct Linear Ugi Product (Stable Intermediate) Inputs->Ugi_Adduct Ugi-4CR (MeOH, RT) Deprotect Deprotection (-Boc Group) Ugi_Adduct->Deprotect TFA/DCM Cyclize Base-Mediated Cyclization (Ring Closure) Deprotect->Cyclize TEA/MeOH Heat Final 1,4-Diazepane-2,5-dione Cyclize->Final - Amine

Figure 2: The Ugi-Deprotection-Cyclization (UDC) workflow for accessing diazepane scaffolds.

Part 4: Case Study & Biological Application

Target: LFA-1 (Lymphocyte Function-Associated Antigen-1)

Context: LFA-1/ICAM-1 interaction is a key target for anti-inflammatory drugs.

  • The Problem: Early peptide inhibitors were unstable. DKP analogs provided stability but lacked the potency due to the flat core unable to orient hydrophobic groups deep into the LFA-1 "hydrophobic pocket."

  • The Solution: Evaluation of 1,4-diazepane-2,5-diones .

  • Outcome: The diazepane scaffold, with its twist-boat conformation, allowed for the precise positioning of a benzyl group (mimicking Phenylalanine) and a hydrophobic tail. The 7-membered ring's flexibility allowed the molecule to adopt a conformation that minimized steric clash with the receptor wall, achieving IC50 values in the low nanomolar range, significantly superior to the rigid DKP analogs.

Target: Orexin Receptor Antagonists

Context: Treatment of insomnia.

  • Observation: NMR and X-ray studies of active diazepane derivatives revealed a "molecular clip" shape.

  • Mechanism: The diazepane ring facilitated an intramolecular

    
    -stacking interaction between two aromatic side chains. This specific folding, stabilized by the 7-membered ring, was impossible to replicate with a 6-membered DKP, proving the necessity of the expanded scaffold for this specific pharmacophore.
    

References

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80.

  • Golebiowski, A., et al. (2005). "1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1." Bioorganic & Medicinal Chemistry Letters, 15(9), 2285-2289.

  • Marcaccini, S., et al. (2005).[2] "A facile synthesis of 1,4-benzodiazepine derivatives via Ugi four-component condensation." Tetrahedron Letters, 46(4), 711-713.

  • Hulme, C., et al. (1998). "High-throughput synthesis of 1,4-benzodiazepine-2,5-diones via the Ugi reaction." Tetrahedron Letters, 39(10), 1113-1116.

  • Perdih, A. (2015). "Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction." PLOS ONE.

Sources

structural validation of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Dilemma

In the development of peptidomimetics, 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione represents a critical scaffold. As a cyclic dipeptide homolog (diketopiperazine derivative) expanded to a 7-membered ring, this molecule exhibits significant conformational flexibility.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they often fail to unambiguously resolve the specific ring puckering (chair vs. twist-boat) and absolute stereochemistry of the C3-methyl group due to rapid conformational averaging in solution.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation method. We compare SC-XRD against spectroscopic alternatives and provide a rigorous, self-validating protocol for determining the exact solid-state structure of diazepane-diones.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The 7-membered diazepane ring exists in a dynamic equilibrium between chair , boat , and twist-boat conformations. The following table contrasts the efficacy of standard analytical techniques in resolving these states.

Table 1: Performance Comparison for Diazepane Structural Validation
FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H,

C, NOESY)
Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates (x, y, z)Chemical Shifts (

), Couplings (

)
Molecular Formula / Fragmentation
Stereochemistry Absolute (R/S) via Anomalous DispersionRelative (needs reference or derivatization)None
Conformation Definitive (Frozen snapshot)Ambiguous (Time-averaged signals)None
Ring Pucker Exact Torsion AnglesInferred (Karplus eq. often fails for 7-rings)N/A
Intermolecular H-bonding networks (Dimers/Packing)Concentration dependent aggregationN/A
Sample State Solid (Single Crystal required)Solution (Dynamic environment)Gas Phase (Ionized)
Why NMR is Insufficient for 1,4-Diazepane-2,5-diones

In solution, the 1-ethyl and 3-methyl substituents induce rapid ring flipping. NMR signals often appear as weighted averages of multiple conformers.

  • The Problem: The coupling constants (

    
    ) measured for the C3 proton are averages of axial-axial and axial-equatorial relationships, making it impossible to distinguish a rigid twist-boat from a rapidly flipping chair.
    
  • The X-ray Solution: Crystallography locks the molecule into its lowest-energy solid-state conformation, allowing precise measurement of the Cremer-Pople puckering parameters .

Technical Guide: Experimental Validation Protocol

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for polar cyclic diamides.

Phase 1: Crystallization (The Critical Step)

The 2,5-dione moiety makes the molecule highly polar and prone to forming intermolecular hydrogen-bonded ribbons.

Recommended Method: Slow Vapor Diffusion (Sitting Drop)

  • Solvent Screen: Dissolve 5 mg of compound in 0.5 mL of a polar solvent (Methanol or Acetonitrile).

  • Precipitant: Use a non-polar anti-solvent (Diisopropyl ether or Hexane).

  • Setup: Place the sample solution in the inner well. Fill the outer reservoir with the anti-solvent. Seal tightly.

  • Conditioning: Store at 4°C. Lower temperatures reduce the kinetic energy of the flexible ring, promoting ordered packing over amorphous precipitation.

Phase 2: Data Collection & Strategy
  • Temperature: Collect data at 100 K (using a Cryostream).

    • Reasoning: Cooling freezes the thermal vibration of the flexible ethyl chain and the diazepane ring, significantly improving resolution and reducing the "thermal ellipsoid" size during refinement.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å).
    • Note: Use Cu-K

      
       if determining absolute configuration of the light-atom structure (C, H, N, O) is required, as the anomalous signal is stronger.
      
Phase 3: Structural Refinement Targets

When validating the structure, ensure the refined model meets these geometric criteria typical for 1,4-diazepane-2,5-diones [1, 2]:

  • Amide Bond Length (C-N): 1.32 – 1.35 Å (Partial double bond character).

  • Carbonyl Bond Length (C=O): 1.21 – 1.24 Å.

  • Ring Conformation: Check torsion angles. A twist-boat is often stabilized by the 3-methyl group to minimize 1,3-diaxial interactions.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for structural validation, highlighting the necessity of X-ray for stereochemical confirmation.

ValidationWorkflow Start Synthesized Target: 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione NMR Step 1: 1H/13C NMR (Solution State) Start->NMR Decision Are signals broad or averaged? NMR->Decision Ambiguity Conformational Ambiguity (Chair vs. Twist-Boat unresolved) Decision->Ambiguity Yes (Flexible Ring) Cryst Step 2: Crystallization (Vapor Diffusion) Decision->Cryst Routine Confirmation Ambiguity->Cryst Required Validation XRD Step 3: SC-XRD Data Collection (100 K) Cryst->XRD Result Structural Solution: 1. Absolute Config (R/S) 2. Exact Ring Pucker 3. H-Bond Dimerization XRD->Result

Figure 1: Decision workflow demonstrating why NMR ambiguity in flexible 7-membered rings necessitates X-ray validation.

Mechanistic Insight: The Hydrogen Bond Network

One of the unique features of diazepane-2,5-diones revealed only by X-ray crystallography is their tendency to form centrosymmetric dimers.

In the solid state, the amide proton at N4 often acts as a donor to the carbonyl oxygen at C2 of a neighboring molecule. This creates an


 graph-set motif (an 8-membered hydrogen-bonded ring) [3].[1]

HBonding cluster_mol1 Molecule A cluster_mol2 Molecule B N4_A N4-H O2_B C2=O N4_A->O2_B H-Bond (2.8-3.0 Å) O2_A C2=O N4_B N4-H N4_B->O2_A H-Bond (2.8-3.0 Å)

Figure 2: Schematic of the intermolecular hydrogen bonding often observed in diazepane-dione crystals, stabilizing the structure.

References

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Ramesh, P., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC. Retrieved from [Link]

  • Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. (Contextual grounding on diazepane scaffolds).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.